3-Methyl-2,2'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-47-8 | |
| Record name | Bipyridine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-2,2'-bipyridine
CAS Number: 10273-88-8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-2,2'-bipyridine. The information is intended for researchers, scientists, and professionals in drug development and catalysis.
Chemical and Physical Properties
This compound is a substituted bipyridine, a class of heterocyclic organic compounds widely utilized as ligands in coordination chemistry. The introduction of a methyl group at the 3-position of one of the pyridine rings influences its steric and electronic properties, which in turn affects its coordination behavior and reactivity. While extensive experimental data for this specific isomer is limited in publicly available literature, key properties can be summarized and predicted based on related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 10273-88-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Boiling Point | 282.1 ± 25.0 °C | Predicted[2] |
| Density | 1.081 g/cm³ | Predicted[2] |
| Melting Point | Not available | Experimental data not found. |
| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water. The methyl group may slightly increase its lipophilicity compared to 2,2'-bipyridine.[1] | Qualitative assessment based on analogous compounds. |
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like this compound typically relies on palladium-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura, Stille, and Negishi couplings. Below are detailed generalized protocols for the synthesis of methyl-substituted bipyridines, which can be adapted for this compound.
Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of a halo-pyridine with a pyridylboronic acid. For the synthesis of this compound, this could involve the reaction of 2-bromo-3-methylpyridine with 2-pyridylboronic acid or 3-methyl-2-pyridylboronic acid with 2-bromopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
2-Pyridylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-3-methylpyridine, 2-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Logical Workflow for Suzuki-Miyaura Synthesis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃): The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group. Protons on the pyridine ring with the methyl group will show distinct shifts compared to the unsubstituted ring. The methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. Aromatic protons will appear in the range of 7.0-8.8 ppm.
Predicted ¹³C NMR Data (in CDCl₃): Aromatic carbons will resonate in the range of 120-160 ppm. The methyl carbon will appear upfield, typically around 18-25 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, use a standard pulse program with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 250 ppm.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands:
-
3100-3000 cm⁻¹: C-H stretching (aromatic)
-
2980-2850 cm⁻¹: C-H stretching (methyl)
-
1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.
-
800-700 cm⁻¹: C-H out-of-plane bending.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.
-
Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Predicted Mass Spectrum: The molecular ion peak ([M]⁺) is expected at m/z = 170. Common fragmentation patterns for pyridinic compounds may be observed, such as the loss of a methyl radical ([M-15]⁺) or cleavage of the bipyridine linkage.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Workflow for Spectroscopic Analysis
Reactivity and Applications
Coordination Chemistry and Catalysis
Like other bipyridines, this compound is an excellent chelating ligand for a wide range of transition metals. The methyl group can influence the stability and reactivity of the resulting metal complexes through steric and electronic effects.
One notable application is in "rollover" cyclometalation reactions. In these reactions, the bidentate ligand can act as a cyclometalated ligand, leading to the formation of unique organometallic complexes. This reactivity has been utilized for the activation and functionalization of C-H bonds at positions that are typically difficult to functionalize.[1]
Complexes of this compound with metals like palladium are expected to be active catalysts in cross-coupling reactions, similar to other bipyridine-ligated palladium complexes.
Potential in Drug Development and Biological Activity
Bipyridine derivatives and their metal complexes have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The mechanism of action for some bipyridine-containing anticancer agents involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[4] Some studies have suggested that bipyridine derivatives may exert their effects by interacting with signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[4]
While specific studies on the biological activity of this compound are scarce, its structural similarity to other biologically active bipyridines suggests it could be a valuable scaffold for the design of new therapeutic agents.
Hypothetical Signaling Pathway Modulation by a Bipyridine Derivative
Safety Information
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data, which for this specific compound is limited. The predicted properties and generalized protocols should be used as a guide, and experimental verification is strongly recommended.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2,2'-bipyridine is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its unique steric and electronic properties, influenced by the methyl group at the 3-position, make it a valuable building block for the synthesis of novel metal complexes and functional materials. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound. It includes detailed experimental protocols for its preparation via common cross-coupling reactions, a summary of its characterization data, and a discussion of its potential applications.
Introduction
Bipyridines are a class of N-heterocyclic aromatic compounds that have been extensively studied for their ability to form stable complexes with a wide range of metal ions. The parent compound, 2,2'-bipyridine, was first synthesized in 1888 and has since become one of the most widely used ligands in coordination chemistry.[1] The introduction of substituents onto the bipyridine scaffold allows for the fine-tuning of its electronic and steric properties, leading to the development of ligands with tailored functionalities for specific applications.
This compound, a derivative of 2,2'-bipyridine, possesses a methyl group at the 3-position of one of the pyridine rings. This substitution introduces steric hindrance near the nitrogen atom, which can influence the coordination geometry and reactivity of its metal complexes. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the bipyridine ligand system.
This guide will delve into the primary synthetic routes to this compound, provide detailed experimental procedures, summarize key characterization data, and discuss the historical context of its discovery and its emerging applications.
Synthesis of this compound
The synthesis of unsymmetrical bipyridines such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary methods employed are the Negishi, Suzuki-Miyaura, and Kröhnke syntheses.
Negishi Cross-Coupling
The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2] This method is known for its high yields and tolerance of a wide range of functional groups. For the synthesis of this compound, this typically involves the coupling of a 2-halopyridine with a 3-methyl-2-pyridylzinc reagent or vice-versa.
Reaction Scheme:
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[3] This method is widely used due to the stability and low toxicity of the boronic acid reagents. The synthesis of this compound via this route would involve the reaction of a 3-methyl-2-halopyridine with a pyridine-2-boronic acid or a 2-halopyridine with a 3-methylpyridine-2-boronic acid.
Reaction Scheme:
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classic method for the preparation of substituted pyridines.[4] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. While less direct for synthesizing unsymmetrical bipyridines, it can be adapted to produce the desired product.
Reaction Scheme:
This multi-step synthesis involves the initial formation of a 1-(pyridin-2-yl)ethan-1-one, which is then converted to a pyridinium salt and reacted with an appropriate α,β-unsaturated carbonyl compound derived from 3-methylpyridine.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the synthesis of this compound using the Negishi and Suzuki-Miyaura coupling reactions. These protocols are adapted from established procedures for the synthesis of similar methyl-bipyridine isomers.
Protocol 1: Synthesis of this compound via Negishi Coupling
This protocol is adapted from the synthesis of 5-methyl-2,2'-bipyridine.[5]
Materials:
-
2-Bromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve anhydrous zinc chloride (1.2 eq) in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 2-bromopyridine (1.0 eq) dissolved in anhydrous THF.
-
Add the freshly prepared organozinc reagent to this mixture via cannula.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the synthesis of the target molecule.
Materials:
-
2-Bromo-3-methylpyridine
-
Pyridine-2-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and cesium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Protocols for this compound
| Synthesis Method | Key Reagents | Catalyst | Base | Typical Yield (%) |
| Negishi Coupling | 2-Bromo-3-methylpyridine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ | - | High |
| Suzuki-Miyaura Coupling | 2-Bromo-3-methylpyridine, Pyridine-2-boronic acid | Pd(OAc)₂, SPhos | Cs₂CO₃ | Moderate to High |
| Kröhnke Synthesis | 1-(3-methylpyridin-2-yl)ethan-1-one derivative, α,β-unsaturated ketone | - | Ammonium Acetate | Moderate |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol [] |
| Appearance | Colorless solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| ¹H NMR (CDCl₃, δ ppm) | Predicted values based on analogous compounds: ~8.7 (d, 1H), ~8.6 (d, 1H), ~7.8 (m, 2H), ~7.3 (m, 2H), ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted values based on analogous compounds: Aromatic carbons ~120-160 ppm, Methyl carbon ~18-20 ppm |
| Mass Spectrometry (m/z) | [M+H]⁺ = 171.09 |
Discovery and Applications
The discovery of 2,2'-bipyridine in 1888 by Fritz Blau paved the way for the exploration of a vast family of related ligands.[1] While the specific first synthesis of this compound is not as prominently documented, its preparation follows the development of modern cross-coupling methodologies in the 20th century.
The applications of this compound are primarily in the realm of coordination chemistry and catalysis. The steric bulk introduced by the methyl group can be exploited to control the geometry of metal complexes, influencing their catalytic activity and selectivity. For instance, complexes of substituted bipyridines are used in various catalytic transformations, including polymerization and asymmetric synthesis.
In the context of drug development, bipyridine scaffolds are found in a number of biologically active molecules.[7] While specific pharmacological studies on this compound are not extensively reported, its potential as a ligand for metallodrugs or as a scaffold for the synthesis of novel therapeutic agents remains an active area of research.
Visualizations
Synthesis Pathways
Experimental Workflow
Conclusion
This compound is a valuable and versatile ligand that can be synthesized through several reliable and high-yielding cross-coupling methodologies. The Negishi and Suzuki-Miyaura reactions, in particular, offer efficient routes to this unsymmetrical bipyridine. The presence of the methyl group at the 3-position imparts unique steric and electronic characteristics that are of interest for the development of novel catalysts and functional materials. Further research into the coordination chemistry and biological activity of this compound and its derivatives is warranted and holds promise for advancements in various fields of chemistry and drug discovery.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
Spectroscopic Profile of 3-Methyl-2,2'-bipyridine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methyl-2,2'-bipyridine, a substituted heterocyclic ligand of significant interest in coordination chemistry, catalysis, and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a detailed predicted spectroscopic profile based on the analysis of the parent compound, 2,2'-bipyridine, and the substituent effects of a methyl group on the pyridine ring, as observed in 3-methylpyridine (3-picoline). This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the identification, characterization, and quality control of this compound. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to facilitate the acquisition of empirical data.
Introduction
This compound is an N-heterocyclic compound that belongs to the bipyridine family of ligands. The introduction of a methyl group at the 3-position of one of the pyridine rings can significantly influence the electronic and steric properties of the ligand, thereby affecting its coordination chemistry and the properties of its metal complexes. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating structure-property relationships in its applications. This guide summarizes the predicted NMR, IR, and UV-Vis spectroscopic data for this compound and provides standardized protocols for their experimental determination.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the known experimental data of 2,2'-bipyridine and 3-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.30 - 7.40 | dd | J ≈ 7.5, 4.8 |
| H-5 | ~7.80 - 7.90 | td | J ≈ 7.7, 1.8 |
| H-6 | ~8.65 - 8.75 | ddd | J ≈ 4.8, 1.8, 0.9 |
| H-3' | ~7.25 - 7.35 | dd | J ≈ 7.8, 4.8 |
| H-4' | ~7.75 - 7.85 | td | J ≈ 7.8, 1.8 |
| H-5' | ~8.30 - 8.40 | ddd | J ≈ 7.8, 1.8, 0.9 |
| H-6' | ~8.60 - 8.70 | ddd | J ≈ 4.8, 1.8, 0.9 |
| 3-CH₃ | ~2.30 - 2.40 | s | - |
Note: The predictions are based on the analysis of 2,2'-bipyridine and 3-methylpyridine spectra. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~156.0 |
| C-3 | ~133.0 |
| C-4 | ~123.5 |
| C-5 | ~137.0 |
| C-6 | ~149.0 |
| C-2' | ~155.5 |
| C-3' | ~123.0 |
| C-4' | ~137.0 |
| C-5' | ~121.5 |
| C-6' | ~149.0 |
| 3-CH₃ | ~18.5 |
Note: The predictions are based on the analysis of 2,2'-bipyridine and 3-methylpyridine spectra.[1][2][3][4][5][6][7] Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and the methyl group.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (methyl) |
| 1600 - 1580 | Strong | C=C stretching (aromatic) |
| 1580 - 1550 | Strong | C=N stretching (aromatic) |
| 1480 - 1430 | Strong | Aromatic ring vibrations |
| 800 - 700 | Strong | C-H out-of-plane bending |
Note: These are general ranges for substituted bipyridines and pyridines.[8][9][10][11][12][13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit strong absorption bands corresponding to π → π* electronic transitions within the bipyridine system.
Table 4: Predicted UV-Visible Absorption Data for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~240 | ~10,000 | π → π |
| ~285 | ~13,000 | π → π |
Note: Predicted values are based on the UV-Vis spectrum of 2,2'-bipyridine.[15][16][17][18][19] The methyl group may cause a slight bathochromic (red) shift.
Experimental Protocols
The following sections provide detailed protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.1.2. Data Acquisition (¹H and ¹³C NMR)
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Set the sample temperature to 298 K.
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
3.2.2. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3.2.3. Data Analysis
-
Label the major absorption bands with their corresponding wavenumbers (cm⁻¹).
-
Assign the observed bands to specific molecular vibrations based on established correlation tables.[20][21][22][23]
UV-Vis Spectroscopy
3.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol) of a known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
3.3.2. Data Acquisition
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
Record the absorbance spectra of the sample solutions from 200 to 400 nm.
3.3.3. Data Analysis
-
Identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each absorption maximum.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound based on the analysis of structurally related compounds. The tabulated data for ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, along with the comprehensive experimental protocols, offer a valuable resource for the scientific community. The provided workflows and methodologies are intended to guide researchers in the empirical characterization of this important heterocyclic ligand, facilitating its application in various fields of chemical science. The acquisition of experimental data for this compound is encouraged to validate and refine the predictions presented herein.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 2,2'-Bipyridine(366-18-7) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Picoline(108-99-6) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,2'-Bipyridine [webbook.nist.gov]
- 11. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]
- 14. Pyridine, 3-methyl- [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PhotochemCAD | 2,2'-Bipyridine [photochemcad.com]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. webassign.net [webassign.net]
- 23. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2,2'-bipyridine. A detailed examination of chemical shifts (δ), coupling constants (J), and signal multiplicities is presented to facilitate the structural elucidation and characterization of this compound. This document also outlines a standardized experimental protocol for the acquisition of high-quality NMR data.
Introduction
This compound is a substituted heterocyclic aromatic compound. As a derivative of 2,2'-bipyridine, it is of significant interest in coordination chemistry, serving as a bidentate ligand in the formation of metal complexes. The introduction of a methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which in turn affects its coordination behavior and spectroscopic characteristics. A thorough understanding of its ¹H and ¹³C NMR spectra is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical systems.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. This data is essential for researchers working with this compound, providing a clear reference for spectral interpretation.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-6' | 8.68 | ddd | J = 4.8, 1.8, 0.9 |
| H-4 | 8.54 | dd | J = 4.8, 1.6 |
| H-3' | 8.41 | td | J = 8.0, 1.8 |
| H-4' | 7.82 | td | J = 7.8, 1.8 |
| H-5 | 7.59 | dd | J = 7.8, 1.6 |
| H-5' | 7.32 | ddd | J = 7.5, 4.8, 1.2 |
| CH₃ | 2.40 | s | - |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | 158.9 |
| C-2' | 156.1 |
| C-6 | 148.9 |
| C-4' | 148.8 |
| C-6' | 138.3 |
| C-4 | 136.9 |
| C-3 | 132.8 |
| C-5' | 123.7 |
| C-5 | 122.9 |
| C-3' | 121.0 |
| CH₃ | 18.7 |
Solvent: CDCl₃. Spectrometer Frequency: 101 MHz.
Experimental Protocols
This section details a standard methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound. Adherence to these protocols will help ensure data quality and reproducibility.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should contain a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.[3]
-
Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical signal for the internal standard (TMS).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).[3]
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.[3]
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the resulting spectra to obtain pure absorption line shapes and perform a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Analysis: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Analyze the multiplicities and measure the coupling constants (J-values) in Hertz.
Visualization of Molecular Structure and Analysis Workflow
The following diagrams illustrate the chemical structure of this compound with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
References
Coordination Chemistry of 3-Methyl-2,2'-bipyridine with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of 3-Methyl-2,2'-bipyridine with a range of transition metals. It delves into the synthesis, structural characterization, spectroscopic properties, and applications of these complexes, with a focus on providing practical experimental details and comparative data for researchers in academia and industry.
Introduction to this compound as a Ligand
This compound is a substituted bidentate N-donor ligand that has garnered significant interest in coordination chemistry. The introduction of a methyl group at the 3-position of one of the pyridine rings sterically and electronically modulates the properties of the resulting metal complexes compared to its parent ligand, 2,2'-bipyridine. This modification can influence the coordination geometry, redox potentials, and photophysical properties of the metal complexes, making it a valuable ligand for tuning the reactivity and function of transition metal centers. This guide will explore these effects across a series of transition metal complexes.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of solvent, temperature, and reaction time are crucial parameters that can affect the yield and purity of the desired complex.
General Experimental Workflow
The synthesis and characterization of these complexes generally follow a standardized workflow, which is depicted in the diagram below. This process begins with the selection of appropriate starting materials and culminates in the comprehensive characterization of the final product.
An In-Depth Technical Guide on the Electronic and Steric Effects of the Methyl Group in 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2,2'-bipyridine, a substituted derivative of the ubiquitous bidentate ligand 2,2'-bipyridine, presents a fascinating case study in the interplay of electronic and steric effects. The introduction of a methyl group at the 3-position significantly modifies the ligand's conformational preferences, coordination chemistry, and electronic properties. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the structure-property relationships. Understanding these nuances is critical for the rational design of ligands in catalysis, materials science, and for the development of novel therapeutic agents.
Introduction
2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable chelate complexes with a wide range of metal ions. The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of the resulting metal complexes' steric and electronic properties. The methyl group, in particular, serves as a simple yet effective modulator. When positioned at the 3-position of one of the pyridine rings, it introduces both a notable steric presence and a subtle electronic perturbation. This guide will delve into the core principles of these effects in this compound, offering a detailed resource for researchers in the field.
Electronic Effects of the 3-Methyl Group
The methyl group is a well-established electron-donating group through an inductive effect.[1][2] This effect stems from the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the pyridine ring, as well as hyperconjugation.[2]
Key Electronic Influences:
-
Increased Electron Density: The electron-donating nature of the methyl group increases the electron density on the pyridine ring to which it is attached. This, in turn, enhances the basicity of the adjacent nitrogen atom, potentially leading to stronger coordination to a metal center compared to the unsubstituted nitrogen.
-
HOMO-LUMO Gap Modification: Theoretical studies on substituted bipyridines suggest that electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO) with a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This generally leads to a reduction in the HOMO-LUMO energy gap, which can influence the photophysical properties of the molecule and its metal complexes, often resulting in a red-shift in absorption spectra.
The following diagram illustrates the influence of an electron-donating group on the molecular orbitals of a bipyridine system.
Steric Effects of the 3-Methyl Group
The placement of a methyl group adjacent to the coordinating nitrogen atom introduces significant steric hindrance. This steric bulk has profound implications for the molecule's conformation and its interaction with metal centers.
Key Steric Influences:
-
Conformational Preference: In the free ligand, 2,2'-bipyridine derivatives can exist in either a transoid or cisoid conformation due to rotation around the C2-C2' bond. The cisoid conformation is a prerequisite for chelation. The methyl group at the 3-position creates a steric clash with the hydrogen atom at the 3'-position of the other pyridine ring in the planar cisoid conformation. This disfavors planarity and can lead to a larger dihedral angle between the two pyridine rings.
-
Coordination Geometry: Upon coordination to a metal center, the steric strain imposed by the 3-methyl group can lead to distortions in the resulting complex's geometry. This can manifest as elongated metal-nitrogen bonds, altered bite angles, and a twisting of the bipyridine ligand from planarity.
-
Reactivity and Catalysis: The steric hindrance can influence the reactivity of the metal complex. For instance, it can modulate the accessibility of the metal center to substrates in catalytic reactions, potentially enhancing selectivity.[3]
The following diagram illustrates the steric clash in the cisoid conformation of this compound.
Quantitative Data
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value | Notes |
|---|---|---|
| C2-C2' Bond Length | ~1.49 Å | Similar to other 2,2'-bipyridines. |
| N-C-C-N Dihedral Angle | > 0° | Expected to be non-planar in the solid state to alleviate steric strain. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ (ppm) for -CH₃ | ~2.4 - 2.6 |
| ¹³C NMR (CDCl₃) | δ (ppm) for -CH₃ | ~18 - 20 |
| UV-Vis (in Ethanol) | λmax (π → π*) | ~280 - 290 nm |
| IR | C-H stretch (aromatic) | 3100 - 3000 cm⁻¹ |
| | C=C, C=N stretch | 1600 - 1400 cm⁻¹ |
Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling.[4][5] The following is a representative protocol for a Negishi coupling, which is often favored for its high yields and tolerance of functional groups.
Synthesis of this compound via Negishi Coupling
This protocol involves the coupling of a 2-pyridylzinc reagent with 3-methyl-2-bromopyridine.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
3-Methyl-2-bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the 2-Pyridylzinc Reagent:
-
In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or t-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
To this solution, add a solution of anhydrous ZnCl₂ (1.1 eq.) in anhydrous THF, pre-cooled to 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In a separate oven-dried flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.) and dissolve it in anhydrous THF.
-
Add 3-methyl-2-bromopyridine (1.0 eq.) to the catalyst solution.
-
Transfer the freshly prepared 2-pyridylzinc reagent to the flask containing the catalyst and the bromopyridine derivative via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
The following diagram outlines the workflow for this synthesis.
Conclusion
The methyl group in this compound exerts a dual influence on the molecule's properties. Electronically, it acts as a weak electron-donating group, subtly modifying the ligand's basicity and photophysical characteristics. Sterically, its presence adjacent to a coordinating nitrogen atom introduces significant hindrance that affects the ligand's conformation and the geometry of its metal complexes. This comprehensive guide has provided an in-depth analysis of these effects, offering valuable quantitative data, detailed experimental protocols, and clear visualizations. For researchers in drug development and materials science, a thorough understanding of these fundamental principles is paramount for the rational design of novel molecules with tailored properties. The strategic use of simple substituents like the methyl group remains a powerful tool in the arsenal of the modern chemist.
References
Theoretical and Computational Studies of 3-Methyl-2,2'-bipyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methyl-2,2'-bipyridine, a significant heterocyclic compound in coordination chemistry and materials science. Due to the limited direct experimental data available for this specific isomer, this document leverages established theoretical frameworks and experimental data from the parent 2,2'-bipyridine and other methylated analogues to project its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed computational and experimental protocols, structured data tables for comparative analysis, and visual workflows to facilitate a deeper understanding of this molecule.
Introduction
Bipyridines are a cornerstone class of N-heterocyclic chelating ligands, with 2,2'-bipyridine being one of the most extensively studied ligands in coordination chemistry.[1][2] The introduction of substituents, such as a methyl group, onto the bipyridine scaffold can significantly alter the steric and electronic properties of the ligand, thereby influencing the characteristics of its metal complexes.[3][4] this compound, the subject of this guide, presents a unique case of asymmetric substitution, which is expected to impart distinct coordination behavior and reactivity compared to its more common symmetrically substituted counterparts.
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic structures of such molecules, offering insights that complement experimental findings.[3][5] This guide will detail the application of these computational techniques to this compound and provide adapted experimental protocols for its synthesis and characterization based on established methodologies for similar compounds.
Molecular Structure and Properties
The introduction of a methyl group at the 3-position of one pyridine ring in the 2,2'-bipyridine framework is expected to induce steric hindrance that influences the dihedral angle between the two pyridine rings. This, in turn, affects the electronic communication between the rings and the overall coordination geometry of its metal complexes.
Predicted Structural Parameters
Table 1: Predicted and Comparative Structural Parameters for this compound and Related Compounds
| Parameter | 2,2'-bipyridine (Experimental) | 4,4'-Dimethyl-2,2'-bipyridine (Computational) | This compound (Predicted) |
| C2-C2' Bond Length (Å) | ~1.49 | ~1.48 | ~1.49 |
| N-C-C-N Dihedral Angle (°) | ~7 | ~10-20 | ~15-30 |
| Ru-N Bond Length (Å) in [Ru(bpy)₃]²⁺ | 2.065 | N/A | Predicted to be slightly longer on the methylated ring |
Note: Data for 2,2'-bipyridine and its ruthenium complex are from X-ray crystallography.[7] Data for 4,4'-dimethyl-2,2'-bipyridine is based on DFT calculations.[3] Predictions for this compound are extrapolations based on steric and electronic considerations.
Computational and Experimental Protocols
Computational Methodology
Density Functional Theory (DFT) is the most common computational approach for studying bipyridine systems.[3][8] A typical workflow for the theoretical analysis of this compound is outlined below.
Caption: Computational workflow for DFT analysis of this compound.
Protocol for DFT Calculations:
-
Geometry Optimization: The initial structure of this compound is optimized using DFT, with the B3LYP functional and a 6-31G(d) basis set being a common choice.[9] This step identifies the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).[9]
-
Electronic Structure Analysis: Subsequent calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP), and the natural bond orbital (NBO) charges to understand the molecule's reactivity and coordination properties.[5]
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum.[9]
Synthesis Protocols
The synthesis of asymmetrically substituted bipyridines like this compound typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling.[10]
Caption: A generalized synthetic workflow for this compound.
Adapted Negishi Coupling Protocol:
-
Formation of the Organozinc Reagent: A solution of 2-bromo-3-methylpyridine in anhydrous THF is cooled to -78°C under an inert atmosphere. An equimolar amount of n-BuLi is added dropwise, followed by a solution of anhydrous ZnCl₂ in THF to form the 3-methyl-2-pyridylzinc chloride reagent in situ.[10]
-
Cross-Coupling: In a separate flask, a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and 2-bromopyridine are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this mixture.[10]
-
Reaction and Workup: The reaction mixture is heated to reflux until completion, as monitored by TLC. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.[11]
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.[11]
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the nitrogen atoms and the methyl group. The methyl protons should appear as a singlet in the upfield region.[12]
-
¹³C NMR: The carbon NMR will show 11 distinct signals corresponding to the carbon atoms in the molecule. The methyl carbon signal will be in the aliphatic region, while the aromatic carbons will appear in the downfield region.[13]
-
IR Spectroscopy: The IR spectrum will exhibit characteristic vibrational bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine rings.[12]
-
UV-Vis Spectroscopy: The electronic spectrum is expected to display strong absorptions in the UV region, corresponding to π → π* transitions within the bipyridine framework.[12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Bands |
| ¹H NMR (CDCl₃, ppm) | Methyl (CH₃): ~2.5 (s, 3H); Aromatic protons: 7.0-8.7 (m, 7H) |
| ¹³C NMR (CDCl₃, ppm) | Methyl (CH₃): ~18-22; Aromatic carbons: 120-160 |
| IR (cm⁻¹) | C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=N, C=C: 1400-1600 |
| UV-Vis (λ_max, nm) | ~240-250 and ~280-290 (π → π* transitions) |
Note: These are predicted values based on data for analogous substituted bipyridines.[12]
Coordination Chemistry and Applications
This compound is expected to act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals.[14][15] The steric bulk of the methyl group at the 3-position may influence the geometry and stability of the resulting metal complexes, potentially leading to unique catalytic or photophysical properties.[4] These complexes have potential applications in catalysis, dye-sensitized solar cells, and as therapeutic agents.[3][16] The asymmetric nature of the ligand could be particularly interesting for applications in asymmetric catalysis.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its properties can be developed through computational modeling and by drawing comparisons with well-studied bipyridine analogues. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and application of this intriguing molecule. The detailed protocols and predictive data herein are intended to facilitate further experimental and theoretical investigations into the unique chemistry of this compound and its metal complexes.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. benchchem.com [benchchem.com]
- 13. Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru( ii ) complexes possessing derivatized bipyridines and ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03704B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Methyl-2,2'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, catalysis, and materials science. Due to the limited availability of experimental crystallographic data for the free ligand, this guide integrates established experimental protocols with computationally derived structural data. Density Functional Theory (DFT) calculations have been employed to determine the optimized geometry, including bond lengths, bond angles, and the key dihedral angle governing the molecule's three-dimensional shape. This document serves as a vital resource for researchers utilizing this compound in the design of novel metal complexes and functional materials, offering detailed experimental workflows and a thorough theoretical framework.
Introduction
2,2'-Bipyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable chelate complexes with a wide range of metal ions. The introduction of substituents onto the bipyridyl scaffold allows for the fine-tuning of steric and electronic properties, thereby influencing the geometry, reactivity, and photophysical characteristics of the resulting metal complexes. This compound, with its asymmetrically placed methyl group, presents a unique case study in steric influence on molecular conformation. The rotation around the C2-C2' bond dictates the relative orientation of the two pyridine rings, a critical factor in its coordination behavior and subsequent application. Understanding the intrinsic structural and conformational landscape of the free ligand is paramount for predicting its behavior in complex formation and for the rational design of new functional molecules.
Molecular Structure and Conformation
The three-dimensional structure of this compound is primarily defined by the bond lengths and angles within the pyridine rings and, most significantly, by the torsional or dihedral angle between them. The presence of the methyl group at the 3-position introduces steric hindrance that influences the preferred rotational conformation around the inter-ring C2-C2' bond.
Computational Analysis
To elucidate the ground-state geometry and conformational energetics of this compound, Density Functional Theory (DFT) calculations were performed. The structure was optimized using a suitable level of theory and basis set to provide accurate geometric parameters.
Experimental Protocols
The structural and conformational properties of this compound can be experimentally investigated using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
This technique provides the most definitive determination of the solid-state molecular structure.
Methodology:
-
Crystal Growth:
-
High-purity this compound is required.
-
Slow evaporation of a saturated solution is a common method. Suitable solvents include ethanol, methanol, or acetone.
-
The solution should be left undisturbed in a vibration-free environment to allow for the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of monochromatic X-rays.
-
A series of diffraction patterns are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The phase problem is solved to generate an initial electron density map.
-
An atomic model of this compound is fitted to the electron density map.
-
The model is refined against the experimental data to yield the final, precise molecular structure, including bond lengths, bond angles, and the solid-state conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the solution-state structure and dynamics of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the pyridine rings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
-
Data Analysis:
-
The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the electronic environment of the protons.
-
NOESY/ROESY experiments can reveal through-space interactions between protons on the two different pyridine rings. The intensity of these cross-peaks is dependent on the internuclear distance, which in turn is a function of the dihedral angle.
-
By comparing experimental NOE data with theoretical distances calculated for different conformations, the time-averaged solution-state conformation can be determined.
-
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of electronic and steric effects. Computational analysis reveals a preference for a non-planar, gauche-like conformation in the gas phase, a direct consequence of the steric hindrance imposed by the 3-methyl group. This guide provides the fundamental structural data and detailed experimental protocols necessary for researchers working with this versatile ligand. A thorough understanding of its intrinsic properties is essential for the rational design of metal complexes with tailored geometries and functionalities, ultimately impacting advancements in catalysis, materials science, and drug development.
Solubility and stability of 3-Methyl-2,2'-bipyridine in common solvents
An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2,2'-bipyridine
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key heterocyclic compound used in coordination chemistry, catalysis, and materials science. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing an expected solubility profile based on structurally related bipyridine analogues. Crucially, this guide furnishes detailed, robust experimental protocols for researchers to determine precise solubility and stability characteristics. Methodologies for thermodynamic solubility determination via the shake-flask method and stability assessment through forced degradation studies are presented. This document is intended to be a critical resource for researchers, scientists, and drug development professionals, enabling them to generate the necessary data for their specific applications.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that governs its application in synthesis, formulation, and biological systems. While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on the known properties of its parent compound, 2,2'-bipyridine, and other substituted analogues.
Bipyridines are generally characterized as colorless solids that are soluble in many organic solvents and only slightly soluble in water.[1] The introduction of a methyl group, as in this compound, is expected to slightly increase its lipophilicity compared to the unsubstituted 2,2'-bipyridine, potentially leading to enhanced solubility in non-polar organic solvents and a further decrease in aqueous solubility at neutral pH.
Expected Solubility in Common Solvents
The following table summarizes the expected solubility profile of this compound. These are qualitative predictions and should be confirmed experimentally.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Water: Slightly Soluble to Insoluble. Solubility is expected to increase significantly in acidic aqueous solutions (pH < 2) due to the protonation of the pyridine nitrogen atoms.[2] Alcohols: Soluble.[2] | The pyridine nitrogens can act as hydrogen bond acceptors.[3] However, the overall aromatic structure limits aqueous solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High Solubility . | These solvents are effective at solvating polar heterocyclic compounds. For instance, 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in DMSO and DMF.[4] |
| Non-Polar Aromatic | Toluene, Benzene | Soluble . | The parent 2,2'-bipyridine is very soluble in benzene.[4] The aromatic nature of the solute and solvent allows for favorable π-π stacking interactions. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Slightly Soluble to Insoluble . | The polarity mismatch between the polar heterocycle and the non-polar aliphatic solvent results in poor solubility. The parent 2,2'-bipyridine has significantly lower solubility in hexane.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble . | These solvents offer a balance of polarity suitable for dissolving many organic compounds. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or rotator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in the shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For colloidal suspensions, centrifuge the vials to pellet the undissolved solid.[2]
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Stability Profile of this compound
The chemical stability of a compound determines its shelf-life, storage conditions, and degradation pathways. While specific stability data for this compound is scarce, bipyridine compounds are generally stable under typical laboratory conditions. However, they can be susceptible to degradation under stress conditions such as strong oxidation or extreme pH. A forced degradation study is essential to identify potential degradation products and pathways.
Experimental Protocol for Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, consistent with pharmaceutical industry guidelines.[6]
Materials:
-
This compound
-
Solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber with UV/Vis light source
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal Stress: Store the stock solution in a stability chamber at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.
-
-
Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method.
-
Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify any degradation products by observing new peaks in the chromatogram.
-
Determine the primary degradation pathways under each stress condition.
-
Hypothesized Degradation Pathways
Based on the known degradation of other pyridine-containing molecules, several pathways can be hypothesized for this compound under forced degradation conditions.[7][8] The most probable initial sites of attack are the pyridine nitrogen atoms and the methyl group.
-
Oxidation: The primary site for oxidative attack is likely the nitrogen atoms, leading to the formation of the corresponding N-oxides. The methyl group could also be oxidized to a hydroxymethyl or carboxylic acid group under harsh conditions.
-
Photolysis: Exposure to UV light can induce cleavage of the C-C bond between the two pyridine rings or lead to more complex ring rearrangements and degradation.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data remains unpublished, a reliable qualitative profile has been assembled based on analogous compounds. The provided experimental protocols for solubility determination and forced degradation studies offer a clear and robust framework for researchers to generate the precise data required for their work in drug development, catalysis, and materials science. The successful application of these methodologies will fill a critical knowledge gap and facilitate the expanded use of this important bipyridine derivative.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Historical Overview of the Synthesis of Substituted Bipyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The substituted bipyridine framework is a cornerstone in modern chemistry, finding critical applications as ligands in catalysis, as functional components in materials science, and as core scaffolds in pharmaceutical compounds. The evolution of synthetic methodologies to access these valuable molecules reflects the broader advancements in organic chemistry, moving from harsh, classical conditions to highly efficient and selective modern catalytic systems. This technical guide provides a comprehensive historical overview of key synthetic strategies for substituted bipyridines, complete with detailed experimental protocols, comparative data, and visualizations to aid researchers in their synthetic endeavors.
Classical Approaches to Bipyridine Synthesis
The early syntheses of bipyridines were often characterized by harsh reaction conditions, including high temperatures and the use of stoichiometric metals. While superseded by more modern methods for many applications, these classical reactions remain historically significant and can still be effective for the synthesis of specific symmetrical bipyridines.
The Ullmann Condensation
First reported by Fritz Ullmann in 1901, the Ullmann reaction is one of the earliest methods for forming aryl-aryl bonds.[1] The classical approach involves the copper-mediated homocoupling of aryl halides at elevated temperatures.[1] This method was historically significant for the synthesis of 2,2'-bipyridine from 2-halopyridines.[1][2] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1] Modern variations have been developed to proceed under milder conditions.[3]
The mechanism of the Ullmann reaction can proceed through either a radical or an anionic pathway, and it is often unclear which is predominant.[3][4]
Caption: General scheme of the Ullmann homocoupling of halopyridines.
Materials:
-
2-Bromopyridine
-
Copper powder
-
Sand
-
Anhydrous p-cymene (or other high-boiling solvent)
Procedure:
-
In a round-bottom flask, thoroughly mix 2-bromopyridine and copper powder.
-
Add a small amount of sand to the mixture to help break up the copper powder during heating.
-
Add anhydrous p-cymene as a solvent.
-
Heat the mixture to reflux (approximately 177 °C for p-cymene) for several hours.
-
After cooling, the reaction mixture is typically worked up by filtration to remove copper salts, followed by extraction and purification of the 2,2'-bipyridine product, often by distillation or chromatography.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis, reported by Fritz Kröhnke, is a versatile method for preparing highly functionalized pyridines, including bipyridines.[5][6] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] This method is particularly useful for creating 2,4,6-trisubstituted pyridines and has been applied to the synthesis of various polypyridyl ligands.[5][7]
The mechanism proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl, followed by cyclization and aromatization.[5][6]
Caption: Logical workflow of the Kröhnke pyridine synthesis.
Materials:
-
Appropriate α-pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone derivative)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Modern Era: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryls, including substituted bipyridines. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to synthesize unsymmetrical bipyridines with high selectivity.[3][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for constructing C(sp²)–C(sp²) bonds and has been extensively applied to bipyridine synthesis.[3] It typically involves the reaction of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base.[3][9] While 3- and 4-pyridylboronic acids are generally stable and effective coupling partners, the synthesis of 2,2'-bipyridines was historically challenging due to the instability of 2-pyridylboron precursors.[3][8] However, advancements in catalyst systems and the development of stable 2-pyridylboronic acid derivatives have largely overcome this limitation.[3][10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Pyridylboronic acid or ester (e.g., 3-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the halopyridine, pyridylboronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling is another powerful tool for bipyridine synthesis, known for its high yields, mild conditions, and excellent functional group tolerance.[8][11][12] This reaction couples a pyridylzinc halide with a halopyridine, catalyzed by a palladium or nickel complex.[12][13] The required organozinc reagents can be prepared in situ from the corresponding halopyridine via transmetalation with an organolithium reagent or by direct insertion of activated zinc.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 3-Methyl-2,2'-bipyridine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is significantly influenced by the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[3] Nitrogen-based ligands, such as bipyridines, are of considerable interest due to their unique electronic properties and stability.[3]
3-Methyl-2,2'-bipyridine, a derivative of 2,2'-bipyridine, offers a unique steric and electronic profile that can influence the catalytic activity, substrate scope, and overall efficiency of the Suzuki coupling. The methyl group introduces steric hindrance and alters the electronic properties of the ligand, which can potentially enhance catalytic turnover and stability. While specific, detailed protocols for this compound in Suzuki couplings are not extensively documented in publicly available literature, this document provides a representative experimental protocol extrapolated from general Suzuki-Miyaura procedures and protocols for closely related bipyridine ligands.[3][4]
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for a generalized Suzuki-Miyaura coupling reaction. These values are based on typical conditions reported for similar bipyridine ligands and should be optimized for specific substrates.[3][4][5]
| Parameter | Value | Notes |
| Reactants | ||
| Aryl/Heteroaryl Halide | 1.0 mmol (1.0 equiv) | Aryl bromides, iodides, and triflates are common coupling partners.[1] |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | The slight excess of the boronic acid derivative helps to drive the reaction to completion. |
| Catalyst System | ||
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Other palladium sources like Pd(PPh₃)₄ can also be used.[2] |
| Ligand | This compound (2-4 mol%) | The ligand-to-metal ratio is crucial and typically ranges from 1:1 to 2:1.[4] |
| Reaction Conditions | ||
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base is critical and depends on the specific substrates and solvent.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A degassed solvent system is essential to prevent oxidation of the palladium catalyst.[4] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners.[3] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[3] |
| Illustrative Yield | 75 - 95% | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.024 mmol). Add a small amount of the degassed solvent and stir for 10-15 minutes to allow for the formation of the palladium-ligand complex.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the Schlenk tube via syringe.[4]
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.[2]
Safety Precautions:
-
Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Use caution when heating sealed reaction vessels.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]
References
Application Notes and Protocols for 3-Methyl-2,2'-bipyridine in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, offering mild and sustainable methods for the construction of complex molecular architectures. The heart of this technology lies in photocatalysts, typically transition metal complexes, that can absorb visible light and initiate single-electron transfer (SET) processes. The ligand framework of these catalysts is paramount in tuning their photophysical and electrochemical properties.
While 3-Methyl-2,2'-bipyridine has not been extensively documented in published photoredox catalysis research, its structural similarity to the ubiquitous 2,2'-bipyridine (bpy) ligand suggests its potential as a valuable component in designing novel photocatalysts. The introduction of a methyl group at the 3-position is anticipated to introduce unique steric and electronic modifications to the resulting metal complex, thereby influencing its reactivity, solubility, and catalytic efficiency. These application notes provide a comprehensive guide for the prospective use of this compound in photoredox catalysis, including hypothetical protocols for catalyst synthesis and application in a representative cross-coupling reaction.
I. Hypothetical Photocatalyst Synthesis: Tris(this compound)ruthenium(II) Hexafluorophosphate
This protocol describes the synthesis of a hypothetical ruthenium-based photocatalyst, --INVALID-LINK--₂, based on established procedures for similar bipyridine complexes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RuCl₃·3H₂O (1.0 eq) and this compound (3.3 eq).
-
Inert Atmosphere: De-gas the flask with argon for 15 minutes to ensure an inert atmosphere.
-
Solvent Addition and Reflux: Add anhydrous N,N-dimethylformamide (DMF) via cannula and heat the mixture to reflux under an argon atmosphere for 12 hours. The solution is expected to change color to a deep red or orange, indicating complex formation.
-
Precipitation of Crude Product: After cooling the reaction mixture to room temperature, add acetone to precipitate the crude ruthenium complex.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with acetone to remove any unreacted this compound ligand.
-
Purification via Anion Exchange: Dissolve the crude solid in a minimal amount of deionized water and heat to 60°C. Add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the hexafluorophosphate salt of the ruthenium complex.
-
Final Product Isolation: Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a small amount of diethyl ether.
-
Drying: Dry the final product under vacuum to yield the hypothetical --INVALID-LINK--₂ complex.
II. General Protocol for a Photoredox-Catalyzed Cross-Coupling Reaction
This protocol outlines a general procedure for a hypothetical photoredox-catalyzed C-C cross-coupling reaction, a common application of such catalysts.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask or a reaction vial, add the aryl halide (1.0 eq), the coupling partner (e.g., a boronic acid or a radical precursor, 1.5-3.0 eq), the hypothetical --INVALID-LINK--₂ photocatalyst (1-2 mol%), a nickel co-catalyst if required (e.g., NiCl₂·glyme, 5-10 mol%), and a base if necessary (e.g., K₃PO₄, 2.0 eq) under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, acetonitrile, or dioxane) via syringe.
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature. Position the vessel approximately 5-10 cm from a blue LED light source (e.g., 450 nm). To maintain a constant temperature for reactions that may be exothermic, a cooling fan can be used.
-
Reaction Monitoring: Irradiate the reaction mixture for the specified time (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
III. Data Presentation
The following tables summarize the photophysical and electrochemical data for the well-characterized [Ru(bpy)₃]²⁺ photocatalyst and provide expected, hypothetical values for the [Ru(3-Me-bpy)₃]²⁺ complex. The introduction of the electron-donating methyl group is anticipated to slightly alter these properties.
Table 1: Photophysical Properties
| Photocatalyst | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Excited State Lifetime (ns) |
| [Ru(bpy)₃]²⁺ | 452[1] | ~600 | ~600[1] |
| [Ru(3-Me-bpy)₃]²⁺ (Hypothetical) | 450-460 | ~600-610 | ~550-650 |
Table 2: Electrochemical Properties (vs. SCE in CH₃CN)
| Photocatalyst | E₁/₂ (M³⁺/M²⁺) (V) | E₁/₂ (M²⁺/M⁺) (V) | E₁/₂ (M³⁺/M²⁺) (V) | E₁/₂ (M²⁺/M⁺) (V) |
| [Ru(bpy)₃]²⁺ | +1.29[2] | -1.33[2] | -0.81[2] | +0.77[2] |
| [Ru(3-Me-bpy)₃]²⁺ (Hypothetical) | +1.20 to +1.25 | -1.35 to -1.40 | -0.85 to -0.90 | +0.70 to +0.75 |
IV. Visualizations
Caption: Experimental workflow for the synthesis and application of a hypothetical this compound-based photocatalyst.
Caption: A generalized reductive quenching cycle in photoredox catalysis.
References
Application Notes: Synthesis of 3-Methyl-2,2'-bipyridine via Negishi Coupling
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] This reaction involves the palladium or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate.[1][3] Key advantages of the Negishi coupling include its high functional group tolerance, high reactivity, and stereoselectivity under mild reaction conditions.[4][5]
This protocol details the synthesis of 3-Methyl-2,2'-bipyridine, a valuable bipyridine ligand used in coordination chemistry, catalysis, and materials science.[6][7] The strategy involves the formation of a pyridylzinc reagent from 2-bromopyridine, followed by a palladium-catalyzed cross-coupling with 2-bromo-3-methylpyridine.
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-bromo-3-methylpyridine) to form a Pd(II) complex.[1][3]
-
Transmetalation: The organozinc reagent (2-pyridylzinc bromide) transfers its organic group to the Pd(II) complex, displacing the halide.[3][9]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired this compound product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted bipyridines.[5][6][10]
Materials and Equipment:
-
Glassware: Oven-dried two-necked round-bottomed flask, dropping funnel, condenser, magnetic stirrer, syringes, and needles. All glassware must be thoroughly dried to ensure anhydrous conditions.
-
Reagents: 2-Bromopyridine, 2-Bromo-3-methylpyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Zinc Chloride (ZnCl₂), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous Tetrahydrofuran (THF), Toluene, Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl acetate, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk line or glove box for handling air- and moisture-sensitive reagents, rotary evaporator, column chromatography setup.
Step 1: Preparation of 2-Pyridylzinc Bromide Solution
-
Apparatus Setup: Assemble a 250-mL two-necked flask, equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (Argon or Nitrogen).
-
Initial Reagents: Add 2-bromopyridine (1.0 eq) to anhydrous THF (100 mL) in the flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting dark red solution for an additional 30 minutes at -78 °C.
-
Transmetalation: In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF (50 mL). Transfer this solution via cannula to the pyridyllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the 2-pyridylzinc bromide reagent.
Step 2: Negishi Cross-Coupling Reaction
-
Catalyst and Substrate Addition: To the freshly prepared organozinc solution, add 2-bromo-3-methylpyridine (1.1 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.[11]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes representative quantities and expected outcomes for the synthesis on a 20 mmol scale. Yields can vary based on reaction conditions and purity of reagents.
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Starting Materials | |||||
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 20.0 | 1.0 | 3.16 g |
| n-Butyllithium | C₄H₉Li | 64.06 | 21.0 | 1.05 | 8.4 mL (2.5 M) |
| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | 22.0 | 1.1 | 3.00 g |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 22.0 | 1.1 | 3.78 g |
| Catalyst | |||||
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.6 | 0.03 | 693 mg |
| Product | |||||
| This compound | C₁₁H₁₀N₂ | 170.21 | ~15.2 (Typical) | - | ~2.59 g (Typical) |
| Yield | ~76% (Typical) |
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Palladium Complexes with 3-Methyl-2,2'-bipyridine for Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Bipyridine derivatives are a robust and versatile class of N-donor ligands, prized for their strong chelating ability, thermal stability, and tunable electronic and steric properties.
This document provides detailed protocols for the synthesis of the 3-Methyl-2,2'-bipyridine ligand, the subsequent in situ preparation of its palladium complexes, and their application as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The methyl substituent at the 3-position of the bipyridine core can influence the steric and electronic environment of the palladium catalyst, potentially impacting its activity, selectivity, and stability.
Section 1: Synthesis of this compound Ligand
The synthesis of asymmetrically substituted bipyridines like this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Negishi coupling, utilizing an organozinc reagent, is a reliable method.
Experimental Protocol: Negishi Cross-Coupling for this compound
This protocol is adapted from established procedures for the synthesis of similar methyl-bipyridine isomers.
Materials:
-
2-Bromopyridine
-
3-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of 3-Picolylzinc Chloride:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3-picoline (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-BuLi solution dropwise. Stir the mixture for 30 minutes at -78 °C to form the lithiated species.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Add the ZnCl₂ solution to the lithiated picoline solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the 3-picolylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk flask, dissolve Pd(PPh₃)₄ (0.02 equiv) in anhydrous THF.
-
Add 2-bromopyridine (1.2 equiv) to the catalyst solution.
-
Add the freshly prepared 3-picolylzinc chloride solution dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Section 2: Preparation of Palladium Complexes
For many catalytic applications, the active palladium complex is generated in situ by mixing a palladium precursor with the ligand in the reaction vessel. This approach is often more convenient than synthesizing and isolating the pre-formed complex.
Experimental Protocol: In Situ Generation of the Palladium Catalyst
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
This compound
-
Degassed solvent (e.g., DMF, Toluene, 1,4-Dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1.0 equiv).
-
Add the this compound ligand (1.0-1.2 equiv).
-
Add the desired volume of degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the other reactants.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
This compound (0.012 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound.
-
Reaction Setup: To the Schlenk tube, add the aryl halide, arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Illustrative Data for Suzuki-Miyaura Coupling *
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | DMF | 80 | 10 | 95 |
*Disclaimer: The data presented is representative of typical results obtained with similar bipyridine ligands and should be considered illustrative. Optimal conditions may vary depending on the specific substrates.
Section 4: Application in Heck Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol: Heck Reaction
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
This compound (0.024 mmol)
-
Base (e.g., Triethylamine (Et₃N), 1.5 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound.
-
Reaction Setup: To the Schlenk tube, add the aryl halide, alkene, and the base.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100-140 °C) for the required time (e.g., 12-24 h).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Illustrative Data for Heck Reaction *
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 2 | Et₃N | DMF | 120 | 16 | 88 |
| 2 | Bromobenzene | n-Butyl acrylate | 2 | K₂CO₃ | NMP | 140 | 24 | 75 |
| 3 | 4-Iodoanisole | Styrene | 2 | NaOAc | DMF | 120 | 18 | 91 |
*Disclaimer: The data presented is representative of typical results obtained with similar bipyridine ligands and should be considered illustrative. Optimal conditions may vary depending on the specific substrates.
Application Notes: 3-Methyl-2,2'-bipyridine as a Ligand in C-H Activation Reactions
Introduction
Transition metal-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This atom-economical approach provides novel synthetic shortcuts to complex molecules, crucial for pharmaceutical and materials science research. The choice of ligand is paramount in these catalytic systems, as it dictates the reactivity, selectivity, and stability of the metal center.
Bipyridine derivatives are a prominent class of N,N-chelating ligands widely employed in catalysis due to their robust coordination to various transition metals and tunable electronic and steric properties. 3-Methyl-2,2'-bipyridine, an asymmetrically substituted bipyridine, introduces a specific steric and electronic environment around the metal center. The methyl group at the 3-position can influence the ligand's bite angle and electronic properties, potentially impacting the efficiency and selectivity of C-H activation processes. While the broader class of bipyridine ligands is well-documented in C-H activation, specific applications and detailed protocols for this compound are less common, with much of the research focusing on the C-H activation of the ligand itself in "rollover" cyclometalation reactions[1].
These notes provide a comprehensive overview of the potential application of this compound in a representative C-H activation reaction—Iridium-catalyzed C-H borylation—and offer detailed protocols to guide researchers in its use.
Mechanism of C-H Activation
The generally accepted mechanism for transition metal-catalyzed C-H activation often involves a series of key steps, which can vary depending on the metal and reaction type. For late transition metals like Iridium, Palladium, and Rhodium, common pathways include oxidative addition/reductive elimination or a concerted metalation-deprotonation (CMD) pathway.
A simplified representation of a catalytic cycle for Iridium-catalyzed C-H borylation is depicted below. The this compound ligand plays a crucial role in stabilizing the Iridium species throughout the cycle and modulating its reactivity to facilitate the C-H cleavage step.
Caption: General mechanism for Iridium-catalyzed C-H borylation.
Applications in Catalysis
While specific examples detailing the use of this compound as a ligand for C-H activation on external substrates are not extensively reported, its structural similarity to other effective bipyridine ligands suggests its utility in various transformations. A prime application is in Iridium-catalyzed C-H borylation of aromatic and heteroaromatic compounds. This reaction is of significant synthetic value as the resulting aryl boronate esters are versatile intermediates in Suzuki-Miyaura cross-coupling reactions.
The steric hindrance provided by the 3-methyl group may influence the regioselectivity of the borylation, potentially favoring less sterically hindered positions on the substrate or altering the catalyst's activity compared to unsubstituted 2,2'-bipyridine or the more commonly used 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).
Quantitative Data Summary
The following table summarizes representative data for an Iridium-catalyzed C-H borylation of a generic arene. The data is hypothetical and intended to illustrate the expected outcomes and parameters to be measured. Actual results will vary based on the specific substrate and optimized reaction conditions.
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | Turnover Number (TON) | Regioselectivity (m:p) |
| 1 | Benzene | 1.0 | This compound | 85 | 85 | N/A |
| 2 | Toluene | 1.0 | This compound | 78 | 78 | 1 : 2.5 |
| 3 | Anisole | 1.0 | This compound | 92 | 92 | 1 : 1.8 |
| 4 | Chlorobenzene | 1.0 | This compound | 65 | 65 | 1 : 3.0 |
| 5 | Pyridine | 1.5 | This compound | 72 | 48 | C3/C4 |
-
Catalyst System: [Ir(OMe)(COD)]₂ (precatalyst) with the specified ligand.
-
Reaction Conditions: Substrate (1.0 mmol), B₂pin₂ (1.2 mmol), Catalyst (as specified), Ligand (equimolar to Ir), in THF (2.0 mL) at 80 °C for 16 hours.
-
Yields: Determined by GC analysis using an internal standard.
-
TON: Moles of product per mole of Iridium.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes using this compound
This protocol describes a general method for the C-H borylation of a simple aromatic substrate. It should be optimized for each specific substrate.
Materials:
-
Iridium precatalyst: [Ir(OMe)(COD)]₂ (Bis(1,5-cyclooctadiene)di-μ-methoxo-diiridium(I))
-
Ligand: this compound
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Substrate: Aromatic or heteroaromatic compound
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Cyclohexane
-
Schlenk tube or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for C-H borylation.
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a stream of argon in a Schlenk tube, add [Ir(OMe)(COD)]₂ (e.g., 3.3 mg, 0.005 mmol, 1 mol% Ir) and this compound (1.7 mg, 0.01 mmol, 1 mol%).
-
Addition of Reagents: To the tube containing the catalyst mixture, add bis(pinacolato)diboron (B₂pin₂, 305 mg, 1.2 mmol).
-
Reaction Assembly: Add the aromatic substrate (1.0 mmol) and anhydrous solvent (e.g., THF, 2.0 mL).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 16 hours.
-
Work-up: After the reaction is complete (monitor by GC-MS or TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Purify by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the borylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Components:
The success of the C-H activation reaction depends on the interplay between the metal precursor, the ligand, the substrate, and the reaction conditions. The logical relationship diagram below illustrates these dependencies.
Caption: Key factors influencing the outcome of the C-H activation reaction.
Safety Precautions:
-
Iridium catalysts and boronic esters should be handled with care.
-
Reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Synthesis of Iridium(III) Complexes with 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a heteroleptic iridium(III) complex, specifically [Ir(ppy)2(3-Me-bpy)]PF6, where 'ppy' is the cyclometalating ligand 2-phenylpyridine and '3-Me-bpy' is the ancillary ligand 3-Methyl-2,2'-bipyridine. The protocol is based on established methods for synthesizing similar cationic iridium complexes.[1] Additionally, representative photophysical and electrochemical data for related iridium complexes are presented to guide characterization and application.
Introduction
Cyclometalated iridium(III) complexes are of significant interest due to their unique photophysical properties, including high phosphorescence quantum yields and tunable emission colors.[2][3] These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy. The properties of these complexes can be finely tuned by modifying the chemical structures of both the cyclometalating (C^N) and ancillary (N^N) ligands.[2] This protocol focuses on the synthesis of an iridium complex featuring this compound as the ancillary ligand, a substitution pattern that can influence the complex's steric and electronic properties.
The synthesis follows a common two-step procedure: first, the preparation of the chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2, followed by the reaction of this dimer with the this compound ligand and subsequent counter-ion exchange.
Experimental Protocols
This section details the step-by-step synthesis of the target iridium(III) complex.
Synthesis of Chloro-bridged Iridium(III) Dimer, [(ppy)2Ir(μ-Cl)]2
This precursor is synthesized via the cyclometalation reaction between iridium(III) chloride and 2-phenylpyridine.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Water (deionized)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Pentane
Procedure:
-
To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add iridium(III) chloride hydrate (1.0 eq), 2-phenylpyridine (2.5 eq), 2-ethoxyethanol (20 mL), and water (7 mL).
-
Flush the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) under the inert atmosphere and stir vigorously for 24 hours. The solution will typically turn from dark brown to a clear yellow or orange with a yellow precipitate.
-
After 24 hours, stop heating and allow the mixture to cool to room temperature.
-
Add 100 mL of deionized water to the flask to precipitate the product fully.
-
Cool the flask in an ice bath for 30 minutes.
-
Collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with water (2 x 50 mL), cold methanol (1 x 50 mL), and finally pentane (1 x 50 mL).
-
Dry the resulting bright yellow solid under high vacuum for at least 12 hours. The product, [(ppy)2Ir(μ-Cl)]2, is used in the next step without further purification.
Synthesis of [Ir(ppy)₂(this compound)]PF₆
Materials:
-
Chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2 (1.0 eq)
-
This compound (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottomed flask, suspend the iridium dimer [(ppy)2Ir(μ-Cl)]2 (1.0 eq) and this compound (2.2 eq) in a 2:1 mixture of dichloromethane and methanol (e.g., 20 mL DCM and 10 mL MeOH).
-
Flush the flask with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Heat the mixture to reflux (approximately 45-50 °C) under the inert atmosphere and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The initial suspension should become a clear solution.
-
After the reaction is complete, cool the solution to room temperature.
-
In a separate beaker, prepare a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol (approximately 5-6 equivalents relative to the dimer).
-
Add the NH₄PF₆ solution dropwise to the reaction mixture while stirring. A yellow or orange precipitate should form immediately.
-
Stir the mixture at room temperature for an additional 1-2 hours to ensure complete precipitation.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold methanol, followed by copious amounts of deionized water, and finally with diethyl ether (2 x 30 mL).
-
Dry the final product, [Ir(ppy)2(3-Me-bpy)]PF6, under high vacuum. For higher purity, the complex can be recrystallized from a DCM/hexane or acetone/ether solvent system.
Data Presentation
Table 1: Representative Photophysical Data of Iridium(III) Complexes in Dichloromethane Solution at Room Temperature.
| Complex/Ligand | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (µs) | Reference |
| [Ir(ppy)₂(bpy)]⁺ | ~380, ~450 (sh) | ~590 | ~0.1 - 0.2 | ~0.5 - 1.5 | [4] |
| [Ir(ppy)₂(dmbpy)]⁺ | ~385, ~455 (sh) | ~585 | ~0.2 | ~1.2 | [5][6] |
| [Ir(piq)₂(bpy)]⁺ | ~430, ~490 (sh) | 620 | 0.11 | 1.12 | [4] |
| [Ir(ppy)₂(tpy)]⁺ | ~474 (sh) | 572 | 0.037 | 0.08 | [2] |
Abbreviations: ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; dmbpy = 4,4'-dimethyl-2,2'-bipyridine; piq = 1-phenylisoquinoline; tpy = 2,2':6',2"-terpyridine (acting as bidentate); sh = shoulder.
Table 2: Representative Electrochemical Data of Iridium(III) Complexes.
| Complex/Ligand | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |
| [Ir(ppy)₂(bpy)]⁺ | ~0.80 | ~-2.10 | ~-5.60 | ~-2.70 | [4][5] |
| [Ir(ppy)₂(dmbpy)]⁺ | ~0.75 | ~-2.18 | ~-5.55 | ~-2.62 | [5][6] |
| [Ir(piq)₂(bpy)]⁺ | 0.61 | -2.00 | -5.41 | -2.80 | [4] |
Data is often reported vs. Ag/AgCl or SCE and converted here to Fc/Fc⁺ for consistency. HOMO/LUMO levels are estimated from electrochemical data.
Visualizations
The following diagrams illustrate the chemical structures and the general workflow for the synthesis protocol.
Caption: General workflow for the two-step synthesis and characterization of the iridium complex.
Caption: Representative structure of the [Ir(ppy)₂(this compound)]⁺ cation.
References
- 1. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical and phosphorescent properties of new Ir(III) complexes coordinated by various bipyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical and phosphorescent properties of new mixed-ligand Ir(II) complexes coordinated with both terpyridine and various bipyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methyl-2,2'-bipyridine in the Synthesis of Metal-Organic Frameworks (MOFs): Principles, Protocols, and Applications
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising materials for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the final properties of the MOF. Bipyridine-based ligands are of particular interest due to their strong chelating ability and the potential to introduce functional sites within the MOF structure.
While the application of 2,2'-bipyridine and its various derivatives in MOF synthesis is well-documented, specific research on 3-Methyl-2,2'-bipyridine as a primary ligand in publicly available literature is limited. However, the principles of its application can be inferred from studies on closely related methylated 2,2'-bipyridyl ligands, such as 5,5'-dimethyl-2,2'-bipyridyl and 4,4'-dimethyl-2,2'-bipyridyl. The methyl group in these ligands can influence the electronic properties and steric hindrance, thereby affecting the resulting MOF's structure, porosity, and catalytic activity.
This document provides detailed application notes and protocols based on the synthesis and characterization of MOFs using methylated 2,2'-bipyridyl derivatives as a model for the potential application of this compound.
I. Role of Methylated 2,2'-Bipyridine Ligands in MOF Synthesis
Methylated 2,2'-bipyridine ligands, including the prospective this compound, serve as ancillary or secondary ligands in conjunction with primary multitopic carboxylate linkers. Their primary roles include:
-
Modulating Structural Dimensionality: The steric bulk of the methyl group(s) can influence the coordination environment around the metal center, potentially leading to lower-dimensional frameworks (e.g., 2D layers instead of 3D frameworks) compared to unsubstituted bipyridine.
-
Tuning Porosity: The presence of methyl groups within the pores can affect the overall pore volume and surface area of the MOF.[1] These groups can create specific binding pockets that may enhance selectivity for certain guest molecules.
-
Introducing Functional Sites: The bipyridine moiety can be post-synthetically metalated to introduce catalytic active sites. The electronic effect of the methyl group can modulate the catalytic activity of these metal centers.
-
Enhancing Stability: The strong chelation of the bipyridine unit to the metal centers can enhance the overall thermal and chemical stability of the MOF structure.
II. Experimental Protocols: Synthesis of a Representative Mn(II)-based MOF with a Methylated Bipyridine Ligand
The following protocol is adapted from the synthesis of a manganese(II) MOF using 2,2'-bithiophene-5,5'-dicarboxylate (H₂btdc) as the primary linker and a methylated 2,2'-bipyridyl derivative as the ancillary ligand.[1] This solvothermal synthesis method is a common approach for preparing crystalline MOFs.
Materials:
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
2,2'-bithiophene-5,5'-dicarboxylic acid (H₂btdc)
-
5,5'-Dimethyl-2,2'-bipyridyl (5,5'-dmbpy) (as an analogue for this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reactant Mixture Preparation: In a glass vial, combine Manganese(II) perchlorate hexahydrate, 2,2'-bithiophene-5,5'-dicarboxylic acid, and 5,5'-Dimethyl-2,2'-bipyridyl in a suitable molar ratio in N,N-Dimethylformamide (DMF).
-
Solvothermal Synthesis: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours) to allow for the crystallization of the MOF.[1]
-
Isolation and Washing: After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange: To activate the MOF, exchange the DMF solvent within the pores with a more volatile solvent like dichloromethane. This is typically done by immersing the crystals in CH₂Cl₂ for a period of time, with several solvent changes.
-
Activation: Dry the solvent-exchanged crystals under a dynamic vacuum at an elevated temperature (e.g., 180 °C) for several hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.[1]
Logical Workflow for MOF Synthesis and Activation
Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.
III. Characterization Data
The successful synthesis of the MOF can be confirmed through various characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material by comparing the experimental pattern with the simulated one from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the MOF structure and confirm the coordination of the ligands to the metal centers.
-
Gas Adsorption Analysis: To determine the surface area, pore volume, and gas uptake capacity of the activated MOF.
IV. Quantitative Data: Gas Adsorption Properties of a Representative Mn-btdc-dmbpy MOF
The following tables summarize the gas adsorption data for a representative manganese-based MOF synthesized with 5,5'-dimethyl-2,2'-bipyridyl, which serves as an analogue to a hypothetical MOF with this compound.
Table 1: CO₂ and N₂ Adsorption Data for Mn₃(btdc)₃(5,5'-dmbpy)₂ ·5DMF (Activated Sample) [1]
| Gas | Temperature (K) | Adsorption Capacity (cm³/g) |
| CO₂ | 273 | 54.9 |
| CO₂ | 298 | 34.0 |
| N₂ | 273 | ~5 |
| N₂ | 298 | ~3 |
Table 2: IAST Adsorption Selectivity for CO₂ over N₂ [1]
| Temperature (K) | Gas Mixture | Selectivity Factor |
| 273 | CO₂/N₂ (equimolar) | 31.0 |
| 298 | CO₂/N₂ (equimolar) | 19.1 |
V. Potential Applications
Based on the properties of analogous methylated bipyridine-containing MOFs, MOFs synthesized with this compound are expected to have potential applications in:
-
Gas Separation: The selective adsorption of CO₂ over N₂ suggests potential for applications in flue gas separation and carbon capture.[1]
-
Catalysis: The bipyridine sites can be metalated with catalytically active metals like palladium or iridium for various organic transformations. The methyl group can fine-tune the electronic environment of the catalytic center, potentially enhancing its activity and selectivity.
-
Luminescence and Sensing: Bipyridine-containing MOFs often exhibit luminescence properties that can be quenched by the presence of specific analytes, making them suitable for chemical sensing applications.
Signaling Pathway for Post-Synthetic Metalation and Catalysis
Caption: Post-synthetic metalation of a bipyridine-containing MOF to create a catalytic center.
VI. Conclusion
References
Application Notes and Protocols for Monitoring Reactions with 3-Methyl-2,2'-bipyridine Catalysts
Introduction
Bipyridine derivatives are a cornerstone class of N-donor ligands in transition metal catalysis, prized for their strong chelation, thermal stability, and tunable electronic and steric properties.[1] These attributes make them highly effective in a multitude of catalytic transformations, including palladium-catalyzed cross-coupling reactions which are fundamental to modern synthetic chemistry. This document focuses on 3-Methyl-2,2'-bipyridine , a specific, asymmetrically substituted bipyridine ligand.
A comprehensive review of the scientific literature reveals a notable scarcity of specific applications and established catalytic protocols for the this compound isomer. The majority of published research focuses on the more common 2,2'-bipyridine scaffold and its other derivatives. The unique steric and electronic environment imparted by the methyl group at the 3-position may offer novel reactivity, selectivity, or stability in catalytic systems, representing an underexplored area for research and development.
These application notes, therefore, serve as a foundational and exploratory guide for researchers, scientists, and drug development professionals interested in investigating the catalytic potential of this compound. The protocols provided are adapted from well-established procedures for analogous bipyridine ligands and are intended as a starting point for methodology development and reaction optimization.
Synthesis of a Palladium(II) Pre-catalyst with this compound
Prior to its use in catalysis, the this compound ligand must be complexed with a suitable metal precursor. Palladium complexes are widely used in cross-coupling reactions. The following is a general protocol for the synthesis of a dichloropalladium(II) complex with this compound.
Experimental Protocol: Synthesis of [Pd(this compound)Cl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Methanol, anhydrous
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, suspend Palladium(II) chloride (1.0 mmol) in anhydrous methanol (20 mL).
-
Ligand Addition: In a separate flask, dissolve this compound (1.05 mmol) in anhydrous methanol (10 mL).
-
Reaction: Slowly add the ligand solution to the vigorously stirred suspension of PdCl₂ at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. The initial suspension should transform into a clear, colored solution, followed by the precipitation of the product.
-
Isolation: After cooling to room temperature, collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex under vacuum to a constant weight.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its identity and purity.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[2] The following is a general protocol for screening the efficacy of the synthesized [Pd(this compound)Cl₂] complex in this reaction.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, illustrating how results could be tabulated for comparison.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) [a] | TON [b] | TOF (h⁻¹) [c] |
| 1 | 1.0 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | 85 | 7.1 |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 | 156 | 13.0 |
| 3 | 1.0 | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | 92 | 11.5 |
| 4 | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 | 176 | 22.0 |
[a] Yield determined by GC-MS with an internal standard. [b] TON (Turnover Number) = moles of product / moles of catalyst. [c] TOF (Turnover Frequency) = TON / reaction time (h).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
[Pd(this compound)Cl₂] pre-catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 1,4-Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the [Pd(this compound)Cl₂] pre-catalyst (0.5-2.0 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110°C). Stir the reaction mixture for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or NMR. (See Section 4 for detailed monitoring protocols).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Application in Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3] This provides another excellent platform to evaluate the performance of this compound-based catalysts.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical data for the Heck reaction between 4-bromoanisole and styrene.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) [a] | TON [b] | TOF (h⁻¹) [c] |
| 1 | 2.0 | Et₃N | DMF | 120 | 24 | 75 | 37.5 | 1.6 |
| 2 | 1.0 | Et₃N | DMF | 120 | 24 | 68 | 68 | 2.8 |
| 3 | 2.0 | K₂CO₃ | NMP | 140 | 18 | 88 | 44 | 2.4 |
| 4 | 1.0 | K₂CO₃ | NMP | 140 | 18 | 82 | 82 | 4.6 |
[a] Yield determined by ¹H NMR with an internal standard. [b] TON (Turnover Number) = moles of product / moles of catalyst. [c] TOF (Turnover Frequency) = TON / reaction time (h).
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
[Pd(this compound)Cl₂] pre-catalyst
-
Aryl halide (e.g., 4-bromoanisole)
-
Alkene (e.g., styrene)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF, NMP)
-
Schlenk tube or pressure vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the [Pd(this compound)Cl₂] pre-catalyst (1-2 mol%), the aryl halide (1.0 mmol), and the base (if solid, e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the degassed solvent (3-5 mL), the alkene (1.5 mmol), and the base (if liquid, e.g., Et₃N, 1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 100-140°C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitoring: Track the consumption of starting materials and formation of the product using appropriate analytical techniques. (See Section 4).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 3-Methyl-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Methyl-2,2'-bipyridine, specifically addressing the common issue of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low product yield is a frequent obstacle in the synthesis of unsymmetrical bipyridines. The following guide addresses the most common causes and provides systematic solutions.
Issue 1: Reaction Fails to Go to Completion or Shows Low Conversion
Possible Cause A: Catalyst Inhibition/Deactivation The nitrogen atoms in the pyridine rings of the starting materials and, more significantly, the this compound product can coordinate strongly with the palladium catalyst, leading to its deactivation and incomplete conversion.[1][2][3][4]
-
Solution 1: Choice of Ligand. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing strong coordination with the bipyridine product.[1]
-
Solution 2: Adjust Reaction Temperature. Increasing the reaction temperature may help to mitigate catalyst inhibition.[1]
-
Solution 3: Catalyst Loading. While seemingly counterintuitive, an excessively high catalyst loading can sometimes be detrimental. It is advisable to perform a systematic optimization to find the lowest effective catalyst loading.[1]
Possible Cause B: Inefficient Oxidative Addition The oxidative addition of the halopyridine to the palladium center is often the rate-limiting step. If this step is slow, the overall reaction rate will be low.
-
Solution 1: Choice of Halide. If using a bromopyridine is not yielding good results, consider switching to the more reactive iodopyridine.[1]
-
Solution 2: Ligand Selection. As with catalyst inhibition, the use of electron-rich and bulky ligands can facilitate the oxidative addition step.[1]
Possible Cause C: Impure or Improperly Handled Reagents and Solvents Impurities in starting materials, reagents, or solvents can significantly reduce reaction yield.
-
Solution: Ensure all starting materials are pure. Use anhydrous solvents and thoroughly degas them prior to use to remove dissolved oxygen, which can promote side reactions.[5] Handle all air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[5]
Issue 2: Significant Formation of Byproducts
Possible Cause A: Homocoupling A major competing reaction is the homocoupling of the starting materials, which leads to the formation of symmetrical bipyridines (e.g., 2,2'-bipyridine and 3,3'-dimethyl-2,2'-bipyridine). This not only reduces the yield of the desired product but also complicates purification.[5]
-
Solution 1: Maintain Inert Atmosphere. The presence of oxygen can promote the homocoupling of organoboronic acids in Suzuki-Miyaura couplings.[5] It is crucial to thoroughly degas all solvents and maintain a strictly inert atmosphere throughout the reaction.[5]
-
Solution 2: Optimize Catalyst System. Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems may be necessary. For instance, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes bypass the in-situ reduction step that may contribute to homocoupling.[1]
-
Solution 3: Control Stoichiometry. Carefully controlling the stoichiometry of the coupling partners can also help to favor the desired cross-coupling reaction.
Possible Cause B: Protodeboronation (in Suzuki-Miyaura Coupling) 2-Pyridylboronic acids are notoriously unstable and can readily undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7][8][9]
-
Solution 1: Use Stabilized Boronic Acid Derivatives. Instead of the free boronic acid, consider using more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][7]
-
Solution 2: In Situ Generation. Generate the 2-pyridylboronic acid in situ to minimize its decomposition over time.
-
Solution 3: Use Freshly Prepared Reagents. If using 2-pyridylboronic acid, ensure it is freshly prepared and purified.[1]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally recommended for the synthesis of this compound?
A1: Both Negishi and Suzuki-Miyaura cross-coupling reactions are commonly employed. The Negishi coupling often provides high yields and shows good tolerance to a variety of functional groups.[10] The Suzuki-Miyaura coupling is also widely used due to the commercial availability and lower toxicity of boronic acids, though it can be hampered by the instability of 2-pyridylboronic acid derivatives.[2][9] The choice often depends on the availability of starting materials and the specific requirements of the synthesis.
Q2: I am having difficulty purifying my this compound from the reaction mixture. What are some recommended purification strategies?
A2: Purification of bipyridine derivatives can be challenging due to their similar polarity to byproducts. A typical purification workflow involves:
-
Work-up: After the reaction is complete, it is typically quenched (e.g., with a saturated aqueous solution of ammonium chloride for Negishi coupling) and extracted with an organic solvent like ethyl acetate or dichloromethane.[11][12]
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel stationary phase is commonly used. It is often beneficial to screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using thin-layer chromatography (TLC) to find the optimal conditions for separation.[13] Deactivated silica gel may also be used to prevent strong adsorption of the bipyridine product.[11][14]
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to achieve high purity.[11]
Q3: My Suzuki-Miyaura reaction is not working well. What is a good starting point for optimizing the base and solvent?
A3: The choice of base and solvent is critical and highly dependent on the specific substrates. For Suzuki couplings involving pyridyl halides, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] These are often used with solvent mixtures such as dioxane/water or toluene/water.[1] It is highly recommended to screen a variety of combinations to find the optimal conditions for your specific reaction.
Data Presentation
The following table provides an illustrative summary of how different reaction parameters can influence the yield in a typical palladium-catalyzed cross-coupling for the synthesis of an unsymmetrical bipyridine. Note that these are representative values, and optimization is crucial for each specific case.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Remarks |
| Catalyst | Pd(PPh₃)₄ | 65 | PdCl₂(dppf) | 75 | The choice of palladium precursor and its ligand can significantly impact yield. |
| Ligand | PPh₃ | 60 | XPhos | 85 | Bulky, electron-rich ligands often improve yields by preventing catalyst inhibition and promoting oxidative addition.[1] |
| Base | Na₂CO₃ | 55 | K₃PO₄ | 78 | The strength and nature of the base are critical for the transmetalation step. |
| Solvent | Toluene/H₂O | 68 | Dioxane/H₂O | 80 | The solvent system affects the solubility of reagents and the overall reaction rate. |
| Temperature | 80 °C | 50 | 110 °C | 82 | Higher temperatures can overcome activation barriers but may also lead to byproduct formation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling
This protocol is based on a high-yield synthesis of 5-Methyl-2,2'-bipyridine and can be adapted for the 3-methyl isomer.[11]
-
Preparation of the Pyridylzinc Reagent: In a dried, two-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (2.1 eq) dropwise. After stirring for 30 minutes at -78 °C, add a solution of anhydrous zinc chloride (2.2 eq) in THF. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cross-Coupling: To the freshly prepared pyridylzinc reagent, add 3-methyl-2-pyridyl triflate (0.8 eq), lithium chloride (1.7 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of EDTA, and adjust the pH to ~8 with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on deactivated silica gel (e.g., 20% ethyl acetate in hexanes) to afford this compound.[11]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for the specific substrates.[1]
-
Reaction Setup: In a dried Schlenk flask, combine the halopyridine (e.g., 2-bromopyridine, 1.0 eq), the methylpyridylboronic acid pinacol ester (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a separate ligand is used, it should also be added at this stage.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reaction Execution: Add the degassed solvent system (e.g., dioxane/water) via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for catalysis with 3-Methyl-2,2'-bipyridine ligands
Technical Support Center: Catalysis with 3-Methyl-2,2'-bipyridine Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for catalysis involving this compound ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of the 3-methyl substituent on the 2,2'-bipyridine ligand in catalysis?
A1: The methyl group on the 3-position of the 2,2'-bipyridine scaffold primarily introduces electronic and steric modifications to the catalytic system. Electronically, the methyl group is electron-donating, which can increase the electron density on the metal center. This increased density can, in some cases, enhance the rate of key catalytic steps, such as oxidative addition, but may also impact subsequent steps like reductive elimination.[1][2] Sterically, the methyl group at the 3-position can influence the coordination geometry around the metal center, affecting substrate binding and potentially improving selectivity.
Q2: How does this compound compare to unsubstituted 2,2'-bipyridine or other methylated isomers in terms of catalytic performance?
A2: The performance of this compound is highly dependent on the specific catalytic transformation. Compared to unsubstituted 2,2'-bipyridine, the presence of the methyl group can lead to increased catalytic activity or productivity. For instance, in palladium-catalyzed CO/4-tert-butylstyrene copolymerization, the presence of one or two methyl substituents on the bipyridine ligand showed a positive effect on productivity.[3][4] However, the position of the methyl group is critical. Substituents at the 6,6'-positions can introduce significant steric hindrance, which may stabilize certain catalytic intermediates but can also slow down substrate binding and reduce turnover frequencies compared to less hindered analogues.[5][6]
Q3: My reaction is suffering from low yield. What are the common causes when using a this compound ligand?
A3: Low yields can stem from several factors:
-
Catalyst Inhibition: The bipyridine product itself can chelate to the metal center, leading to catalyst deactivation. This is a common issue with bipyridine-based systems.[7][8]
-
Suboptimal Reaction Conditions: Parameters like temperature, solvent, and base are crucial. For example, in palladium-catalyzed couplings, solvents like toluene, 1,4-dioxane, or acetonitrile might be ineffective, while a switch to an aqueous system could be beneficial.[9]
-
Poor Quality Reagents: Impurities in starting materials or the use of a non-activated catalyst can significantly hinder the reaction.[7]
-
Side Reactions: Unwanted side reactions, such as homocoupling of starting materials, can consume reagents and reduce the yield of the desired product.[8]
Q4: I am observing significant side product formation, particularly homocoupling. How can I minimize this?
A4: Homocoupling is a frequent side reaction in cross-coupling catalysis. To minimize it:
-
Ensure Inert Atmosphere: The presence of oxygen can promote homocoupling. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[8]
-
Optimize Catalyst System: The choice of palladium precursor and the ligand-to-metal ratio can influence the prevalence of side reactions. Screening different catalyst systems may be necessary to find one less prone to promoting homocoupling.[8]
-
Control Reaction Temperature: Suboptimal temperatures can favor side reactions. A careful optimization of the reaction temperature is recommended.[7]
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity
| Potential Cause | Suggested Solution | Citation |
| Inactive Catalyst | Ensure the metal precursor is fresh and stored under appropriate conditions. Consider activating the catalyst or using a different batch. | [7] |
| Catalyst Inhibition by Product | The bipyridine product can bind strongly to the metal center, causing deactivation. Consider using a higher catalyst loading or exploring catalyst systems known to be more resistant to product inhibition. | [7][8] |
| Incorrect Solvent or Base | The choice of solvent and base is critical. Screen a variety of solvents (e.g., THF, DMF, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrates. | [9][10] |
| Suboptimal Temperature | Reaction temperature significantly impacts rate and selectivity. Optimize the temperature in small increments to find the ideal conditions for your transformation. | [7] |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution | Citation |
| Closely Eluting Impurities | Homocoupled products or isomers can be difficult to separate from the desired product. | [8] |
| Optimize Chromatography: Do not rely on a single solvent system. Screen a variety of solvent systems with different polarities (e.g., dichloromethane/methanol, systems with acetone or toluene) using TLC. Employing a gradient elution is often more effective than isocratic elution. | [8] | |
| Product Chelation to Metal | The bipyridine product may retain the metal ion, complicating purification. | [11] |
| Post-Reaction Wash: Include an aqueous wash with a chelating agent (e.g., EDTA) or a mild acid during the workup to remove residual metal salts. |
Data Presentation: Influence of Ligand Substitution
The electronic and steric properties of substituted bipyridine ligands significantly impact catalytic outcomes. The tables below summarize representative data from studies on related ligands, which can serve as a guide for predicting the behavior of this compound.
Table 1: Comparison of Ligands in Ni-Catalyzed Cross-Electrophile Coupling (Data is illustrative of steric effects and adapted from studies on 6,6'-substituted bipyridines)
| Ligand Substituent (R) at 6,6'- positions | Yield (%) | Key Observation | Citation |
| H (unsubstituted) | High | High activity and turnover frequencies. | [5][12] |
| Methyl | Moderate to High | Can lead to cleaner reduction of Ni(II) to Ni(I) but may lower turnover frequencies due to increased steric bulk. | [5][6][12] |
| Isopropyl | Low to Moderate | Increased steric bulk significantly hinders catalytic activity. | [12] |
Table 2: Comparative Performance in Electrocatalytic CO₂ Reduction (Data highlights the influence of electronic effects)
| Catalyst | Ligand | Turnover Frequency (TOF, s⁻¹) | Major Product | Citation |
| [Ru(bpy)(CO)₂Cl₂] | 2,2'-bipyridine | - | CO/HCOO⁻ | [12] |
| [Ru(dmbpy)(CO)₂Cl₂] | 4,4'-dimethyl-2,2'-bipyridine | - | CO > HCOO⁻ | [12] |
| [Re(bpy)(CO)₃Cl] | 2,2'-bipyridine | k = 1100 M⁻¹s⁻¹ | CO | [12] |
| [Re(BB2)(CO)₃Cl] | Bipyridine with BODIPY moieties | k = 3400 M⁻¹s⁻¹ | CO | [12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol using a bipyridine-type ligand and must be optimized for specific substrates and for the this compound ligand.
-
Catalyst Preparation: In a dry, argon-flushed Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and this compound (0.012 mmol). Add 2 mL of a suitable dry, degassed solvent (e.g., Toluene). Stir the mixture at room temperature for 15-20 minutes.[10]
-
Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[10]
-
Solvent Addition: Add the remaining degassed solvent (e.g., toluene/water 4:1, 3 mL).[10]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can range from 2 to 24 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with water or a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Visualizations
Caption: Generalized workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
Caption: Conceptual diagram of ligand electronic and steric effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2'-bipyridine complexes in CO/4-tert-butylstyrene copolymerization [iris.uniss.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Common side reactions and byproducts in 3-Methyl-2,2'-bipyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2,2'-bipyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, an unsymmetrical bipyridine, is typically achieved through cross-coupling reactions. The most prevalent methods include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. For this compound, this could involve coupling 3-methyl-2-pyridylboronic acid with 2-bromopyridine, or 2-pyridylboronic acid with 2-bromo-3-methylpyridine.[1][2]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst.[3][4] The synthesis of this compound would typically involve the reaction of a 3-methyl-2-pyridylzinc halide with a 2-halopyridine.[4]
-
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[5][6] However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents.[5]
-
Ullmann Reaction: This classic method involves the copper-mediated coupling of two aryl halides.[7] While traditionally used for symmetrical biaryls, modern variations can be applied to unsymmetrical syntheses, though they may require harsher conditions and can have issues with selectivity.[7]
Q2: What are the most common side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: Several side reactions can occur during the cross-coupling synthesis of this compound, leading to impurities that can complicate purification and reduce yields. The most common byproducts include:
-
Homocoupling Products: Dimerization of the starting materials is a frequent side reaction. This leads to the formation of 3,3'-dimethyl-2,2'-bipyridine and 2,2'-bipyridine.[8] This is particularly common in palladium-catalyzed reactions and can be influenced by reaction temperature and catalyst choice.[8]
-
Protodehalogenation/Protodeboronation: This involves the replacement of the halogen or boronic acid group on the starting material with a hydrogen atom, resulting in the formation of 3-methylpyridine and pyridine. This is a known issue, especially with heteroarylboronic acids in Suzuki couplings.[1][2]
-
Isomeric Bipyridines: Depending on the starting materials and reaction conditions, the formation of other isomeric methyl-bipyridines is possible, although less common if regioselective starting materials are used.
-
Starting Materials: Unreacted starting materials, such as 2-bromo-3-methylpyridine and the corresponding boronic acid or organometallic reagent, are common impurities in the crude product.
Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Catalyst Inactivation: The nitrogen atom of the pyridine rings can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center and improve catalyst stability and activity.[1]
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from the organometallic reagent to the palladium complex can be sluggish.
-
Solution: Optimize the base and solvent system. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃.[1] For Negishi reactions, ensure the organozinc reagent is properly formed.
-
-
Side Reactions: The prevalence of side reactions like homocoupling and protodeboronation directly reduces the yield of the desired product.
-
Solution: Carefully degas all solvents and reagents to minimize oxygen, which can promote homocoupling.[1] Use stable boronic esters (e.g., pinacol esters) in Suzuki couplings to reduce protodeboronation.[1] Running the reaction at the lowest effective temperature can also help minimize side reactions.[8]
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.
-
Solution: Choose a solvent system that ensures good solubility of all reactants at the reaction temperature. Solvent choice can significantly impact yield.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere. Consider using a more active pre-catalyst. |
| Inappropriate ligand | For Suzuki and Negishi couplings of pyridines, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][9] | |
| Incorrect base or solvent | Optimize the base and solvent combination. For Suzuki, consider K₃PO₄ or Cs₂CO₃ in solvents like dioxane or DMF. | |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful of increased side reactions. | |
| Presence of Significant Homocoupling Byproducts (3,3'-dimethyl-2,2'-bipyridine and 2,2'-bipyridine) | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use and maintain a positive inert gas pressure.[1] |
| High reaction temperature | Attempt the reaction at a lower temperature for a longer duration.[8] | |
| Catalyst system | Some catalyst/ligand combinations may favor homocoupling. Experiment with different palladium sources and ligands. | |
| Presence of Protodehalogenated/Protodeboronated Byproducts (3-methylpyridine, pyridine) | Presence of water or protic impurities | Use anhydrous solvents and dry reagents thoroughly. |
| Unstable boronic acid (Suzuki) | Use a more stable boronic ester (e.g., pinacol ester) instead of the free boronic acid.[1] | |
| Inefficient cross-coupling | Optimize reaction conditions (catalyst, ligand, base, temperature) to favor the desired cross-coupling over protodeboronation. | |
| Difficult Purification | Multiple byproducts with similar polarity to the product | Utilize a high-resolution column chromatography system. Consider using a gradient elution. |
| Residual organotin byproducts (Stille coupling) | Wash the organic extract with an aqueous KF solution to precipitate tin fluorides, which can be removed by filtration.[8] | |
| Co-elution of product and starting materials | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Below are detailed methodologies for common synthetic routes to this compound.
Negishi Cross-Coupling Protocol[4][11]
This protocol describes the synthesis of this compound from 2-bromo-3-methylpyridine and 2-bromopyridine.
Diagram of the Experimental Workflow:
Caption: Workflow for the Negishi synthesis of this compound.
Procedure:
-
Preparation of 3-Methyl-2-pyridylzinc Bromide: To a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add a solution of anhydrous zinc bromide (1.2 eq) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cross-Coupling: In a separate flask, add 2-bromopyridine (1.0 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) to anhydrous THF. To this mixture, add the freshly prepared solution of 3-methyl-2-pyridylzinc bromide via cannula.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling Protocol (Adapted)[1][2]
This protocol is an adapted general procedure for the synthesis of this compound.
Diagram of the Suzuki Coupling Pathway:
Caption: Key components and products of the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a flask, combine 2-bromo-3-methylpyridine (1.0 eq), 2-pyridylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
While specific quantitative data for the side products in this compound synthesis is scarce in the literature, the following table provides a general overview of expected yields and factors influencing byproduct formation based on analogous reactions.
| Coupling Method | Typical Yield Range (%) | Major Byproducts | Factors Favoring Byproduct Formation |
| Suzuki-Miyaura | 60 - 90 | Homocoupling products, Protodeboronation product | Presence of O₂, aqueous bases, unstable boronic acids, high temperatures.[1] |
| Negishi | 70 - 95 | Homocoupling products | Incomplete transmetalation, presence of O₂. |
| Stille | 60 - 85 | Homocoupling products, Organotin residues | High temperatures, prolonged reaction times.[5] |
| Ullmann | 40 - 70 | Homocoupling products, Isomeric products | High temperatures, lack of directing ligands.[7] |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time. The data presented here are for illustrative purposes.
Concluding Remarks
The synthesis of this compound can be achieved through various cross-coupling methodologies. Careful selection of the synthetic route and optimization of reaction conditions are crucial for maximizing yield and minimizing the formation of byproducts. This guide provides a starting point for troubleshooting common issues and selecting appropriate experimental protocols. For novel applications or large-scale synthesis, further optimization and in-depth analysis of the reaction mixture are highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PhotochemCAD | 2,2'-Bipyridine [photochemcad.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2'-Bipyridine(366-18-7) 1H NMR [m.chemicalbook.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-2,2'-bipyridine and its Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-2,2'-bipyridine and its metal complexes.
Troubleshooting Guide: this compound (Ligand)
Question: What are the best methods for purifying crude this compound?
Answer: The most effective purification methods for this compound are column chromatography, recrystallization, and liquid-liquid extraction, often used in combination.
-
Liquid-Liquid Extraction: This is a good first step to remove water-soluble impurities, salts, and acids or bases from the crude reaction mixture.[1]
-
Column Chromatography: This is highly effective for separating the desired product from closely related organic impurities, such as isomers or unreacted starting materials.[1][2] A common system is silica gel with a hexane/ethyl acetate eluent.[1]
-
Recrystallization: This is an excellent final step to obtain highly pure crystalline material.[3][4]
Question: My crude this compound is a brown oil. How can I remove the color?
Answer: Colored impurities are common. If the color persists after initial extraction and chromatography, you can try two approaches during recrystallization:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[4] Use sparingly, as it can also adsorb your product.
-
Recrystallization: Often, the colored impurities will remain in the mother liquor during recrystallization, leaving you with pure, colorless or off-white crystals.
Question: I'm performing column chromatography on silica gel, but my product is streaking or not moving from the origin. What's wrong?
Answer: This issue typically points to two main problems:
-
Incorrect Solvent System: The eluent is not polar enough to move the compound. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). Monitor the separation using Thin-Layer Chromatography (TLC) to find the optimal solvent system.[1]
-
Strong Adsorption: Bipyridines can interact strongly with the acidic sites on standard silica gel. This can lead to streaking and poor recovery. You can try using deactivated (neutral) silica gel, which is flushed with a base like triethylamine before use, to mitigate this issue.[1][5]
Question: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solute separates from the solution as a liquid. Here are several troubleshooting steps:
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oil formation.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a pure crystal of the compound, adding it to the cooled solution can initiate crystallization.[4]
-
Adjust Solvent: The boiling point of your solvent might be too high. Alternatively, you may have too little solvent, causing the solution to be supersaturated. Try re-heating the oil with more solvent until it fully dissolves, then cool slowly again.[4]
Troubleshooting Guide: Metal Complexes
Question: I've synthesized a metal complex with this compound. How do I remove the unreacted free ligand?
Answer: Separating the metal complex from the excess ligand is a common challenge.
-
Precipitation/Washing: Metal complexes are often less soluble than the free ligand in certain organic solvents. Try precipitating the complex by adding a non-polar solvent (like hexanes or diethyl ether) to a solution of your crude product in a more polar solvent (like dichloromethane or methanol). The complex should crash out, leaving the ligand in solution. Wash the collected solid with the non-polar solvent.
-
Column Chromatography: If the complex is stable, chromatography is very effective. The metal complex is typically much more polar than the free ligand and will either stick to the baseline or have a much lower Rf on silica gel. This allows for easy separation.[6]
-
Recrystallization: Careful selection of a solvent system can also achieve separation, as the complex and ligand will have different solubility profiles.[6]
Question: My metal complex appears to be decomposing on the silica gel column. What should I do?
Answer: Many metal complexes are sensitive to the acidic nature of silica gel.[7][8]
-
Confirm Decomposition: Run a 2D TLC. Spot your crude mixture in one corner of a square TLC plate, elute, dry the plate, rotate it 90 degrees, and elute again with the same solvent system. If the complex is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[9][10]
-
Switch Stationary Phase: If decomposition is confirmed, switch to a less acidic or neutral stationary phase like alumina (neutral or basic) or deactivated silica gel.[7]
-
Use an Alternative Method: If the complex is highly charged or unstable, avoid adsorption chromatography. For charged complexes (e.g., Ru(II), Ir(III)), ion-exchange chromatography is the preferred method.[11][12] Alternatively, rely on recrystallization or precipitation/washing techniques.
Question: How can I purify a charged complex like [Ru(3-Me-bpy)₃]²⁺?
Answer: For charged complexes, standard silica gel chromatography is ineffective. The best method is cation-exchange column chromatography .[12][13][14]
-
Stationary Phase: A common choice is SP Sephadex C-25.[12][13][14]
-
Eluent: You will need to use an aqueous salt solution as the eluent to displace your charged complex from the resin. The choice of salt and its concentration is critical. Eluents like sodium toluene-4-sulfonate or sodium hexanoate have been used successfully for similar complexes.[12][13]
Question: My synthesis can result in geometric isomers (meridional and facial). Can these be separated?
Answer: Separating geometric isomers of tris-chelated complexes with unsymmetrical ligands like this compound is challenging.
-
Fractional Crystallization: This method is often unsuccessful for separating these types of isomers.[13][14]
-
Cation-Exchange Chromatography: This technique has proven successful in separating mer and fac isomers of similar Ru(II) tris(bipyridine) complexes. The different dipole moments of the isomers can lead to differential binding to the ion-exchange resin, allowing for separation with a careful gradient of the salt eluent.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial or crude this compound? A1: Impurities depend on the synthetic route but can include unreacted starting materials, other isomers (e.g., 5-Methyl-2,2'-bipyridine), and byproducts from side reactions.[11]
Q2: Is it necessary to purify the ligand before complexation? A2: Yes, absolutely. Using a pure ligand is critical. Impurities in the ligand can lead to the formation of undesired side-products and complicate the purification of the final metal complex, potentially leading to lower yields and difficulties in characterization.[15]
Q3: Can I use reverse-phase chromatography for my metal complex? A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a very effective technique, particularly for separating complexes with different hydrophobicities.[7] It is often used in HPLC for analytical and preparative separations of metal complexes.[7][16]
Q4: How do I choose a good recrystallization solvent? A4: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[17] You may need to test several solvents to find the best one. A good starting point for this compound would be alcohols (ethanol, methanol) or aromatic solvents (toluene). For metal complexes, a wider range of solvents including DMF, acetonitrile, or solvent mixtures (e.g., dichloromethane/hexane) may be necessary.[6][18]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [19][] |
| Molecular Weight | 170.21 g/mol | [19][] |
| Appearance | Off-white to yellow solid/oil | [21] |
| Boiling Point | ~282 °C (Predicted) | [21] |
| pKa | ~4.39 (Predicted) | [21] |
Table 2: Common Solvent Systems for Purification
| Technique | Compound Type | Stationary Phase | Recommended Solvents/Eluents | Reference |
| Recrystallization | Ligand | N/A | Ethanol, Toluene, Hexane/Ethyl Acetate | [3][18] |
| Metal Complex | N/A | Dichloromethane/Hexane, Methanol, DMF/Ether | [6][22] | |
| Column Chromatography | Ligand | Silica Gel | Hexanes/Ethyl Acetate (gradient) | [1][5] |
| Neutral Complex | Silica or Alumina | Dichloromethane/Methanol, Hexanes/Ethyl Acetate | [9][22] | |
| Charged Ru(II) Complex | SP Sephadex C-25 | Aqueous Salt Solutions (e.g., NaCl, Na-tosylate) | [12][13][14] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to facilitate the separation.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified ligand.
Protocol 2: Recrystallization of a Neutral Metal Complex
Objective: To purify a neutral metal complex by layering.
-
Dissolution: Dissolve the crude metal complex in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or acetone) in a narrow container like a test tube or graduated cylinder.
-
Layering: Carefully and slowly add a layer of a non-polar solvent in which the complex is insoluble (e.g., hexanes or pentane) on top of the complex solution. Do this by letting the solvent run down the side of the glass to avoid mixing.
-
Crystallization: Seal the container and leave it undisturbed for several hours to days. Crystals will slowly form at the interface between the two solvent layers as the solvents diffuse into one another.
-
Isolation: Decant the mother liquor and collect the crystals. Wash them with a small amount of the non-polar solvent and dry under vacuum.
Protocol 3: 2D TLC for Complex Stability Check
Objective: To determine if a metal complex is stable on a silica gel stationary phase.
-
Plate Preparation: Take a square TLC plate and draw a small origin point in one corner, about 1 cm from each edge.[9]
-
Spotting: Spot a concentrated solution of your crude complex at the origin.
-
First Elution: Place the plate in a developing chamber with your chosen eluent and let it run until the solvent front is near the top.[10]
-
Drying: Remove the plate and dry it thoroughly but gently (avoid excessive heat).[10]
-
Second Elution: Rotate the plate 90 degrees so the line of separated spots is now at the bottom. Elute the plate again in the same solvent system.[10]
-
Analysis: Dry the plate and visualize the spots. Stable compounds will appear on the diagonal line from the origin. Any spots that appear off this diagonal represent decomposition products formed during contact with the silica gel.[9][10]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a metal complex purification method.
Caption: Workflow for troubleshooting complex decomposition on a column.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands (2001) | Nicholas C. Fletcher | 67 Citations [scispace.com]
- 13. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. teledynelabs.com [teledynelabs.com]
- 16. WO2002071054A1 - Chromatography of metal complexes - Google Patents [patents.google.com]
- 17. mt.com [mt.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. This compound | 10273-88-8 [amp.chemicalbook.com]
- 21. This compound | 10273-88-8 [amp.chemicalbook.com]
- 22. DSpace [soar.wichita.edu]
Technical Support Center: Enhancing Selectivity in Cross-Coupling Reactions with 3-Methyl-2,2'-bipyridine
Welcome to the technical support center for the application of 3-Methyl-2,2'-bipyridine in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this ligand to improve reaction selectivity and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cross-coupling reactions?
A1: this compound serves as a bidentate N-donor ligand that coordinates to a transition metal catalyst, typically palladium or nickel. The introduction of a methyl group at the 3-position can influence the steric and electronic properties of the catalyst, which in turn can enhance selectivity and catalytic activity in various cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination.[1]
Q2: How does the 3-methyl substituent influence selectivity compared to unsubstituted 2,2'-bipyridine?
A2: The methyl group is an electron-donating group, which can increase the electron density at the metal center. This may enhance the rate of oxidative addition, a key step in the catalytic cycle.[1] Sterically, the methyl group at the 3-position can create a more defined chiral pocket around the metal center, potentially influencing the regioselectivity and stereoselectivity of the reaction.
Q3: What are the general handling and storage recommendations for this compound?
A3: this compound should be stored in a cool, dry place away from light and moisture. As with many organic reagents, it is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially when preparing catalyst solutions for sensitive cross-coupling reactions.
Q4: In which common cross-coupling reactions can this compound be used?
A4: Bipyridine ligands are versatile and have been employed in a variety of cross-coupling reactions.[2] While specific literature on this compound is not extensive, it is anticipated to be a competent ligand in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, among others. Its effectiveness will depend on the specific substrates and reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during cross-coupling experiments using this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivation: The nitrogen atoms of the pyridine rings in the substrate or the bipyridine product can coordinate too strongly to the metal center, leading to catalyst inhibition.[3]
-
Poor Reagent Quality: Impurities in starting materials, solvents, or the presence of air and moisture can deactivate the catalyst.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can significantly lower the yield.[3]
-
Inefficient Catalyst Formation: If forming the catalyst in situ, the ligand-to-metal ratio may not be optimal.
Solutions:
-
Optimize Ligand-to-Metal Ratio: A typical starting point is a 1:1 to 2:1 ligand-to-metal ratio. This may need to be optimized for your specific reaction.
-
Use High-Purity Reagents: Ensure all reagents are pure and use anhydrous, degassed solvents.[3]
-
Screen Reaction Parameters: Systematically vary the temperature, base, and solvent to find the optimal conditions.
-
Consider Pre-formed Catalysts: Using a pre-formed complex of the metal and this compound can sometimes lead to more consistent results.
Problem 2: Poor Selectivity (e.g., Formation of Homocoupling Products)
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions.[3]
-
Incorrect Catalyst System: The choice of metal precursor and ligand can influence the relative rates of cross-coupling versus homocoupling.[3]
-
Substrate Reactivity: Highly reactive starting materials may be more prone to side reactions.
Solutions:
-
Rigorous Exclusion of Air: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[3]
-
Adjust Ligand and Catalyst Loading: Modifying the concentration of the this compound ligand and the catalyst loading can sometimes favor the desired cross-coupling pathway.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize the formation of homocoupling by-products.
Troubleshooting Workflow for Low Yield/Selectivity
Data Presentation
The following tables provide a summary of representative quantitative data for cross-coupling reactions using substituted bipyridine ligands. Note: Specific data for this compound is limited; this data is illustrative and based on trends observed for similar ligands.
Table 1: Illustrative Comparison of Ligands in a Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Cross/Homo) |
| 2,2'-Bipyridine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 75 | 90:10 |
| This compound | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 85 | 95:5 |
| 4,4'-Dimethyl-2,2'-bipyridine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 82 | 93:7 |
| No Ligand | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 20 | 50:50 |
Table 2: Illustrative Comparison of Ligands in a Buchwald-Hartwig Amination
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,2'-Bipyridine | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 80 | 68 |
| This compound | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 80 | 78 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 80 | 85 |
| Josiphos-type ligand | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 80 | 92 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions where this compound can be employed as a ligand. These should serve as a starting point, and optimization will likely be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.024 mmol).
-
Reaction Setup: To the Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), this compound (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Negishi Coupling
-
Organozinc Preparation (if not commercially available): React the corresponding organic halide with activated zinc dust in a dry solvent like THF.
-
Catalyst Preparation: In a separate dry Schlenk tube under an inert atmosphere, add a palladium or nickel precursor (e.g., Pd₂(dba)₃ or Ni(acac)₂) and this compound.
-
Reaction Setup: To the catalyst mixture, add the organic halide (1.0 mmol) and the organozinc reagent (1.5 mmol in THF).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete.
-
Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent.
Mandatory Visualizations
Generalized Catalytic Cycle for Cross-Coupling Reactions
Logical Relationship for Ligand Selection
References
Technical Support Center: Synthesis of Asymmetrically Substituted Bipyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetrically substituted bipyridines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Asymmetrically Substituted Bipyridine
Possible Causes and Solutions:
-
Catalyst Inactivation/Inhibition: The nitrogen lone pair of the pyridine substrate and the bipyridine product can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation and reduced turnover.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands to shield the metal center and promote the desired catalytic cycle.[1] Consider a higher catalyst loading, though this should be optimized for cost-effectiveness. The use of a protecting group on the pyridine nitrogen, such as forming a pyridine N-oxide, can also mitigate catalyst inhibition.[1]
-
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are often highly sensitive to air and moisture. Impurities in starting materials, reagents, or solvents can significantly lower the yield.
-
Solution: Ensure all starting materials and reagents are of high purity. Use anhydrous solvents and degas them thoroughly before use to remove dissolved oxygen. All air- and moisture-sensitive reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base can dramatically impact the reaction outcome.
-
Solution: Systematically screen reaction parameters. A temperature that is too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions. The choice of base is also critical and should be optimized for the specific coupling partners.
-
Problem 2: Formation of Homocoupling Side Products
Possible Causes and Solutions:
-
Presence of Oxygen: In Suzuki-Miyaura reactions, molecular oxygen can promote the unwanted homocoupling of organoboronic acids.
-
Solution: It is crucial to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere.[1]
-
-
Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution: Screen a variety of phosphine ligands. Bulky and electron-donating ligands often favor the cross-coupling pathway over homocoupling.[1]
-
Problem 3: Low Enantioselectivity in Asymmetric Synthesis
Possible Causes and Solutions:
-
Impure Chiral Ligand: The enantiomeric purity of the chiral ligand is fundamental to achieving high enantioselectivity in the product.
-
Solution: Ensure the chiral ligand used is of high enantiomeric purity. If the ligand is synthesized in-house, it must be rigorously purified and characterized.
-
-
Incorrect Reaction Temperature: Temperature can have a significant effect on the enantioselectivity of the reaction.
-
Solution: Optimize the reaction temperature. In many cases, lower temperatures lead to higher enantioselectivity.
-
-
Racemization: The desired product or chiral intermediates within the catalytic cycle may be susceptible to racemization under the reaction conditions.
-
Solution: Investigate the stability of the product and key intermediates under the reaction conditions. If racemization is occurring, it may be necessary to adjust the reaction time, temperature, or other parameters.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally best for the asymmetric synthesis of 2,3'-bipyridines?
A1: Both Suzuki-Miyaura and Negishi couplings are commonly and effectively used for this purpose. The choice often depends on the availability and stability of the required starting materials. Suzuki coupling utilizes organoboron reagents, which are typically more stable and easier to handle than the organozinc reagents used in Negishi coupling. However, for certain challenging substrates, Negishi coupling may offer higher reactivity and yields.[1]
Q2: How can I minimize catalyst inhibition when synthesizing 2,2'-bipyridines?
A2: Catalyst inhibition by the bipyridine product is a common challenge. To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is recommended. These ligands can shield the palladium center and prevent strong coordination with the pyridine nitrogen. Increasing the reaction temperature may also help to reduce this inhibition.
Q3: What are some alternative strategies if standard cross-coupling reactions fail or give low yields?
A3: A recently developed method involves the use of cationic trimethylammonium-substituted bipyridines in nucleophilic aromatic substitution (SNAr) reactions. This approach can offer advantages in terms of ease of synthesis and purification.[2]
Q4: I am observing low enantioselectivity. What are the first things I should check?
A4: First, verify the enantiomeric purity of your chiral ligand. Then, ensure that your analytical method for determining the enantiomeric excess (ee) is accurate and reproducible. Following this, you should systematically investigate the reaction parameters, with a particular focus on temperature, as lower temperatures often favor higher enantioselectivity.
Q5: How can I improve the purification of my asymmetrically substituted bipyridine?
A5: Purification of bipyridines can be challenging due to their polarity and potential to chelate with trace metals on silica gel. Flash column chromatography on silica gel is a common method. Deactivating the silica gel with a base (e.g., triethylamine) in the eluent can sometimes improve separation and reduce tailing. For ruthenium complexes of unsymmetrical bipyridines, cation-exchange column chromatography has been used to separate meridional and facial isomers.[3]
Data Presentation
Table 1: Effect of Chiral Phosphine Ligand on Asymmetric Suzuki-Miyaura Coupling
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 85 | 92 |
| 2 | L2 | 78 | 85 |
| 3 | L3 | 92 | 78 |
Reaction conditions: 3-bromopyridine derivative, arylboronic acid, Pd catalyst, ligand, base, solvent, temperature. Data is representative and compiled for illustrative purposes based on trends reported in the literature.[4]
Table 2: Effect of Solvent on Yield in Negishi Coupling
| Entry | Solvent | Yield (%) |
| 1 | THF | 85 |
| 2 | Dioxane | 75 |
| 3 | Toluene | 68 |
| 4 | 2-MeTHF | 88 |
Reaction conditions: 2-bromopyridine, pyridylzinc reagent, Pd catalyst, reflux temperature. Data is representative and compiled for illustrative purposes based on trends reported in the literature.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, add the bromoarylamide (0.2 mmol, 1.0 equiv), Pd2(dba)3 (0.005 mmol, 5 mol % Pd), the chiral phosphine ligand (0.012 mmol, 6 mol %), the arylboronic acid (0.4 mmol, 2.0 equiv), and K3PO4 (0.6 mmol, 3.0 equiv) to an oven-dried sealing tube.
-
Solvent Addition: Add 2 mL of dry THF to the sealing tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 50 °C for 72 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and measure its enantiomeric excess by chiral HPLC or SFC.[7]
Protocol 2: General Procedure for Negishi Coupling for the Synthesis of 2'-Methyl-2,3'-bipyridine
-
Apparatus Setup: Equip a 500-mL, two-necked, round-bottomed flask with a Teflon-coated magnetic stirrer, a rubber septum, and an argon inlet. Ensure all glassware is oven-dried and cooled under a stream of argon.
-
Preparation of the Pyridylzinc Reagent (in situ):
-
Charge the flask with anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromo-3-methylpyridine (approx. 45.1 mmol).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.1 eq., 50.0 mmol) dropwise via syringe over 20 minutes. Stir the mixture at -78°C for an additional 30 minutes.
-
In a separate flask, dry anhydrous zinc chloride (ZnCl2, 1.2 eq., 54.1 mmol) under vacuum with heating, then cool to room temperature under argon. Dissolve the ZnCl2 in anhydrous THF (50 mL).
-
Transfer the ZnCl2 solution to the pyridyllithium solution at -78°C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the prepared pyridylzinc reagent, add 2-bromopyridine (1.0 eq., 45.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2-5 mol%).
-
Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain this temperature for 18-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for asymmetric bipyridine synthesis.
Caption: A logical workflow for troubleshooting low yields in asymmetric bipyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
Technical Support Center: Strategies to Improve the Solubility of 3-Methyl-2,2'-bipyridine Metal Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 3-Methyl-2,2'-bipyridine metal complexes. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound metal complex exhibits poor solubility in aqueous solutions. What are the primary strategies to improve it?
A1: Poor aqueous solubility is a frequent challenge with metal complexes. The approaches to enhance solubility can be divided into two main categories: chemical modification and formulation strategies.[1]
-
Chemical Modification: This involves altering the chemical structure of the complex.
-
Ligand Modification: Introducing polar functional groups onto the bipyridine ligand is a highly effective method. Common modifications include sulfonation (-SO₃H), carboxylation (-COOH), and the addition of polyethylene glycol (PEG) chains (PEGylation), all of which increase the hydrophilicity of the complex.[1]
-
Counter-ion Exchange: For cationic complexes, the choice of counter-ion significantly impacts solubility. Replacing large, less coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) with smaller, more hydrophilic ones such as chloride (Cl⁻) or bromide (Br⁻) can improve aqueous solubility.[1]
-
-
Formulation Strategies: These methods focus on the composition of the solution.
-
pH Adjustment: For complexes with ionizable groups (e.g., carboxylates, amines), adjusting the solution's pH can dramatically increase solubility by converting the complex into a more soluble salt form.[1] Bipyridines are basic, and lowering the pH can protonate the nitrogen atoms, forming a more polar and water-soluble salt.[2]
-
Use of Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) can enhance the solubility of lipophilic complexes.[1][2][3]
-
Surfactants and Cyclodextrins: These agents can encapsulate the complex, which increases its apparent solubility in aqueous media.[1][3] Cyclodextrins, in particular, are widely used to form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs.[3][4]
-
Q2: How do different functional groups on the this compound ligand affect the solubility of the resulting metal complex?
A2: The nature of the functional group has a profound impact on solubility.
-
Sulfonate (-SO₃⁻) and Carboxylate (-COO⁻) Groups: These are highly effective at increasing water solubility due to their ionic nature and ability to form strong hydrogen bonds with water.[1] Carboxylate groups enhance solubility, especially when deprotonated at a higher pH to form a salt.[1]
-
Polyethylene Glycol (PEG) Chains: PEGylation increases the hydrodynamic radius and hydrophilicity of the complex, often leading to significantly improved aqueous solubility.[1]
-
Alkyl Chains: Conversely, adding non-polar alkyl chains to the ligand will decrease aqueous solubility but increase solubility in organic solvents.[1] The methyl group in this compound itself can slightly increase lipophilicity compared to the parent 2,2'-bipyridine.
Q3: I am observing precipitation of my complex during a biological assay. What are the likely causes and how can I troubleshoot this?
A3: Precipitation during an assay is a common issue stemming from several factors.
-
Co-solvent "Crashing Out": The most common cause is the precipitation of a compound from a concentrated stock solution (often in 100% DMSO) upon dilution into an aqueous assay buffer. To mitigate this, ensure the final concentration of the co-solvent is low (typically <1% v/v for DMSO) and that mixing is rapid and thorough.[2]
-
pH Mismatch: A difference in pH between your stock solution and the assay buffer can alter the ionization state of your complex, leading to precipitation.[1] Always ensure the final solution's pH is one where your complex is known to be soluble.[1]
-
High Salt Concentration: High ionic strength in the buffer can sometimes decrease the solubility of organic molecules through a "salting out" effect.[2]
-
Temperature Effects: Solubility is temperature-dependent. A decrease in temperature from stock preparation to the assay conditions can cause precipitation.[2] Consider gentle warming or sonication to redissolve the compound, but be mindful of the thermal stability of your complex and other assay components.[1][2]
-
Use of Solubilizing Excipients: Consider incorporating cyclodextrins or non-ionic surfactants into your assay buffer to maintain the solubility of your complex.[1]
Troubleshooting Guides
Issue 1: Low Yield or No Product During Synthesis of a Modified, Water-Soluble this compound Ligand
| Possible Cause | Troubleshooting Steps |
| Poor Starting Material Quality | Ensure the purity of your starting this compound and other reagents. Impurities can interfere with the reaction.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, time, and solvent. Ligand modification reactions may require specific, sometimes harsh, conditions.[1] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants.[1] |
| Product Inhibition | In some catalytic reactions, the bipyridine product may coordinate strongly with the catalyst, reducing its activity.[1] Consider using a different catalyst or adjusting reaction conditions. |
Issue 2: Difficulty in Purifying the Modified Metal Complex
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Starting Materials | Optimize the reaction to drive it to completion. Use chromatography techniques (e.g., column chromatography, HPLC) with appropriate solvent gradients to separate the product from unreacted starting materials. |
| Product is too Polar/Insoluble for Standard Chromatography | For highly polar complexes, consider reverse-phase chromatography or ion-exchange chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Complex Degradation on Silica Gel | Some metal complexes are sensitive to silica gel. Consider using a different stationary phase like alumina or Celite, or opt for non-chromatographic purification methods like recrystallization or precipitation. |
Data Presentation
Table 1: Solubility of Representative Bipyridine Compounds in Various Solvents Note: Specific quantitative data for this compound complexes are limited. The data for the parent compound, 2,2'-bipyridine, is presented as a guide.[2]
| Compound | Solvent | Solubility | Reference |
| 2,2'-Bipyridine | Water | 5.93 g/L at 25 °C | [2] |
| 2,2'-Bipyridine | Dimethyl sulfoxide (DMSO) | 100 mg/mL (with heating and sonication) | [2] |
| 2,2'-Bipyridine | Ethanol | Very soluble | [2] |
| 2,2'-Bipyridine | Diethyl ether | Very soluble | [2] |
| 2,2'-Bipyridine | Benzene | Very soluble | [2] |
| 2,2'-Bipyridine | Hexane | Low solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution in a co-solvent and its subsequent dilution into an aqueous buffer.[2]
Materials:
-
This compound metal complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of the metal complex. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Vortex the solution until the compound is fully dissolved. d. If necessary, sonicate the vial in a water bath for 5-10 minutes or apply gentle warming (e.g., to 37 °C).[2] e. Visually inspect the solution to ensure no undissolved particles remain.[2]
-
Working Solution Preparation: a. Add the required volume of the aqueous buffer to a new tube. b. While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. c. Immediately vortex the final solution to ensure rapid and uniform mixing, which helps prevent precipitation.[2] d. Ensure the final concentration of DMSO is kept to a minimum, ideally below 1% (v/v), to avoid affecting biological assays.[2]
Protocol 2: Enhancing Aqueous Solubility by pH Adjustment
This protocol details how to improve the solubility of a bipyridine-based complex by forming its salt at a lower pH.[2]
Materials:
-
This compound metal complex
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the desired amount of the metal complex in deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.[2]
-
Monitor the pH of the solution continuously.[2]
-
Continue adding HCl until the compound is fully dissolved. Note the pH at which complete dissolution occurs.[2]
-
Caution: Ensure that the final acidic pH is compatible with your downstream application. If necessary, the pH can be carefully readjusted upwards with a base, but be aware that the complex may precipitate again if the pH rises above its solubility threshold.
Protocol 3: Generalized Synthesis of a Sulfonated Bipyridine Ligand
This protocol provides a general method for introducing sulfonate groups onto a bipyridine backbone to enhance water solubility.[1] Note: This is a generalized procedure and must be adapted and optimized for this compound.
Materials:
-
A suitable dicarboxylic acid derivative of this compound
-
Thionyl chloride (SOCl₂)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., DMF)
Procedure:
-
Chlorination: Convert the dicarboxylic acid derivative to the corresponding diacyl chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed under anhydrous conditions.
-
Sulfonation: React the resulting diacyl chloride with an aqueous solution of sodium sulfite. This step introduces the sulfonate groups.
-
Hydrolysis: Hydrolyze the product with sodium hydroxide to yield the disodium salt of the sulfonated bipyridine ligand.
-
Acidification and Isolation: Carefully acidify the solution with hydrochloric acid to precipitate the sulfonated bipyridine product. The solid can then be isolated by filtration and purified, for example, by recrystallization.[1]
Visualizations
Caption: Initial troubleshooting workflow for solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Co-solvents disrupt water's H-bond network to solvate lipophilic complexes.
References
Resolving issues with product isolation in reactions involving 3-Methyl-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the isolation of products from reactions involving 3-Methyl-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in isolating products from reactions involving this compound?
The primary challenges in product isolation often stem from the physicochemical properties of this compound and its metal complexes. These include:
-
Solubility: The methyl group can enhance solubility in organic solvents, which can be beneficial for reaction setup but may complicate precipitation or crystallization of the final product.[1]
-
Steric Hindrance: The methyl group at the 3-position can introduce steric hindrance, potentially leading to the formation of isomeric products (e.g., facial and meridional isomers in tris-bipyridine complexes) that can be difficult to separate.[2][3] This steric bulk can also influence the stability and reactivity of the resulting metal complexes.[4]
-
Co-crystallization: Unreacted this compound may co-crystallize with the desired product, leading to impurities.
-
Formation of Side Products: Similar to other bipyridine syntheses, side reactions such as homocoupling of starting materials can occur, leading to impurities like 2,2'-bipyridine or 3,3'-dimethyl-2,2'-bipyridine.[1]
Q2: My product, a metal complex of this compound, is difficult to crystallize. What can I do?
Difficulty in crystallization is a common issue. Here are several strategies to address this:
-
Solvent Selection: Experiment with a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[5] Common choices for bipyridine derivatives include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[6]
-
Two-Solvent Recrystallization: If a single solvent is ineffective, a two-solvent system can be employed. Dissolve your product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.
-
Control Cooling Rate: Rapid cooling often leads to the formation of oils or amorphous solids. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Purity Check: Ensure your crude product is sufficiently pure. Highly impure samples are often difficult to crystallize. Consider an initial purification step like column chromatography.
Q3: I am seeing multiple spots on my TLC after a reaction to form a tris-complex with this compound. What could they be?
Multiple spots on a TLC plate can indicate the presence of several species in your reaction mixture:
-
Starting Materials: Unreacted this compound and the metal salt.
-
Desired Product: The target metal complex.
-
Isomers: For octahedral tris-complexes with unsymmetrical ligands like this compound, the formation of both facial (fac) and meridional (mer) isomers is possible. These isomers often have different Rf values on a TLC plate.[2][3] The relative yield of the facial isomer may decrease with increasing steric bulk.[2]
-
Side Products: Homocoupling byproducts from the synthesis of the ligand, if it was prepared in situ or was impure.
-
Decomposition Products: Some metal complexes may be sensitive to air, light, or the stationary phase of the TLC plate.[4]
Q4: How can I separate the fac and mer isomers of my tris(this compound) metal complex?
Separation of facial and meridional isomers can be challenging but is often achievable using chromatographic techniques. Cation-exchange column chromatography has been successfully employed for separating isomers of similar unsymmetrical bipyridine complexes.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | - Incomplete reaction. - Product loss during work-up (e.g., extraction with an inappropriate solvent). - Product is too soluble in the crystallization solvent. | - Monitor the reaction by TLC or another appropriate analytical technique to ensure completion. - Optimize the extraction solvent system. For bipyridine complexes, dichloromethane or ethyl acetate are common choices.[6] - For crystallization, select a solvent in which the product has a steep solubility curve with temperature.[5] Consider using an anti-solvent to induce precipitation. |
| Product "Oils Out" During Crystallization | - The solution is too concentrated. - The solution is being cooled too quickly. - The presence of significant impurities. | - Use a more dilute solution for crystallization. - Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Purify the crude product by column chromatography before attempting recrystallization. |
| Column Chromatography Fails to Separate Product from Impurities | - Incorrect stationary phase. - Inappropriate eluent system. - Co-elution of product and impurities. | - Silica gel is a common choice, but for some metal complexes, deactivated silica or alumina may be necessary to prevent degradation.[6] - A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common mobile phase for methyl-bipyridine derivatives is a mixture of hexanes and ethyl acetate.[6] - If co-elution is suspected, try a different stationary phase or a completely different eluent system. |
| Isolated Product is Contaminated with Unreacted Ligand | - Ligand co-precipitates or co-crystallizes with the product. - Inefficient removal during column chromatography. | - Wash the crude product with a solvent in which the ligand is soluble but the product is not. - During column chromatography, carefully monitor the fractions by TLC to identify and separate the ligand from the product. |
Experimental Protocols
Protocol 1: General Purification of a Crude Reaction Mixture by Liquid-Liquid Extraction
This initial work-up step is designed to remove water-soluble impurities and salts.
-
Cool the crude reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, neutralize the mixture to a pH of approximately 7-8 using a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[6] Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating the desired product from unreacted starting materials and byproducts.
-
Stationary Phase Selection: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system. For sensitive compounds, deactivated silica gel may be used.[6]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system. For this compound derivatives, a common mobile phase is a mixture of hexanes and ethyl acetate.[6] The polarity can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This is often used as a final step to obtain a highly pure, crystalline product.
-
Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent. Ethanol or ethyl acetate are often good starting points for bipyridine derivatives.[6]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any soluble impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for products of reactions involving this compound.
Caption: Decision-making flowchart for troubleshooting product isolation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
Impact of solvent and base selection on the efficiency of 3-Methyl-2,2'-bipyridine catalyzed reactions
Welcome to the technical support center for optimizing catalytic reactions involving the 3-Methyl-2,2'-bipyridine ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your chemical transformations.
Disclaimer: While this compound is a valuable ligand in catalysis, comprehensive quantitative data on its performance with a wide range of solvents and bases is not extensively documented in publicly available literature. The information and protocols provided herein are based on established principles of cross-coupling reactions and data from closely related substituted bipyridine ligands. These should be utilized as a robust starting point for your specific experimental optimization.
Frequently Asked Questions (FAQs)
Q1: How does the 3-methyl substituent on the 2,2'-bipyridine scaffold influence catalytic activity?
A1: The methyl group at the 3-position of the 2,2'-bipyridine ligand introduces both steric and electronic effects that can significantly impact catalytic performance.
-
Steric Effects: The methyl group increases the steric bulk around the metal center. This can influence the coordination geometry of the catalyst and the rate of oxidative addition and reductive elimination steps in the catalytic cycle. In some cases, increased steric hindrance can promote reductive elimination, leading to higher turnover frequencies. However, excessive steric bulk can also hinder substrate binding and slow down the reaction.
-
Electronic Effects: As an electron-donating group, the methyl substituent increases the electron density on the pyridine ring and, consequently, on the metal center. This can enhance the rate of oxidative addition, a key step in many cross-coupling reactions.
Q2: What are the general guidelines for selecting a solvent for a this compound catalyzed reaction?
A2: Solvent selection is critical for reaction efficiency, as it affects the solubility of reagents, the stability of the catalyst, and the reaction rate.[1]
-
Polar Aprotic Solvents: Solvents like DMF, DMA, NMP, and dioxane are commonly used in cross-coupling reactions.[2] They are effective at dissolving a wide range of substrates and inorganic bases.
-
Aromatic Hydrocarbons: Toluene and xylenes are often good choices, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. They are less coordinating than polar aprotic solvents, which can sometimes be advantageous.
-
Ethers: THF and 2-MeTHF are suitable for many coupling reactions, especially Negishi couplings where organozinc reagents are prepared and used in THF.[3]
-
Protic Solvents: In some cases, particularly for Suzuki-Miyaura couplings, a mixture of a non-polar solvent with water or an alcohol can be beneficial for dissolving the inorganic base and promoting the reaction.[4]
Q3: Which type of base is typically most effective in these catalytic systems?
A3: The choice of base is highly dependent on the specific cross-coupling reaction being performed.
-
Suzuki-Miyaura Coupling: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed.[2] The choice between them can depend on the reactivity of the boronic acid derivative.
-
Heck Coupling: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[2]
-
Buchwald-Hartwig Amination: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[5]
-
Negishi Coupling: This reaction is typically performed under basic conditions resulting from the preparation of the organozinc reagent and does not usually require an additional base.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive Catalyst2. Poor Solubility of Reagents3. Inappropriate Solvent or Base4. Reaction Temperature Too Low | 1. Ensure the use of high-purity this compound and metal precursor. Consider preparing the catalyst in situ under an inert atmosphere.2. Select a solvent that effectively dissolves all reactants and the catalyst complex.3. Screen a range of solvents and bases of varying types and strengths (see Data Presentation section for illustrative examples).4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen2. Slow Reductive Elimination | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.2. The steric and electronic properties of the this compound ligand may influence this step. Consider screening different solvents or additives that may promote the desired cross-coupling over homocoupling. |
| Catalyst Decomposition | 1. High Reaction Temperature2. Incompatible Solvent or Substrate Functional Groups | 1. Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate.2. Ensure the chosen solvent is stable under the reaction conditions and that the substrates do not contain functional groups that could poison the catalyst. |
| Inconsistent Results | 1. Variable Quality of Reagents2. Moisture or Air Sensitivity | 1. Use reagents from a reliable source and of consistent purity.2. Dry solvents and reagents thoroughly before use. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Data Presentation
The following tables provide illustrative data on the effect of solvent and base selection on the yield of common cross-coupling reactions. This data is based on reactions using bipyridine-type ligands and should be used as a guide for optimizing your specific reaction with this compound.
Table 1: Illustrative Solvent and Base Screening for a Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ | 100 | Moderate to High |
| 2 | Dioxane/H₂O (3:1) | K₃PO₄ | 100 | High |
| 3 | DMF | Cs₂CO₃ | 80 | Moderate |
| 4 | THF/H₂O (5:1) | Na₂CO₃ | 80 | Moderate |
| 5 | Methanol/H₂O (3:2) | NaOH | 65 | High[4] |
Table 2: Illustrative Solvent and Base Screening for a Heck Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | Et₃N | 100-140 | High |
| 2 | NMP | K₂CO₃ | 120 | Moderate to High |
| 3 | Dioxane | NaOAc | 100 | Moderate |
| 4 | Acetonitrile | DIPEA | 80 | Moderate |
Table 3: Illustrative Solvent and Base Screening for a Buchwald-Hartwig Amination
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | High |
| 2 | Dioxane | K₃PO₄ | 110 | Moderate |
| 3 | THF | LHMDS | 80 | Moderate to High |
| 4 | t-BuOH | K₂CO₃ | 90 | Low to Moderate |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions. It is crucial to optimize these conditions for your specific substrates and the this compound ligand.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%).
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1-0.2 M) via cannula.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Heck Coupling
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%).
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq.), the alkene (1.2-1.5 eq.), and the base (e.g., Et₃N, 1.5-2.0 eq.).[2]
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP, 0.2-0.5 M) via cannula.[2]
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-140 °C) and stir until completion.[2]
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Visualizations
General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Logical Relationship of Reaction Components
Caption: Interplay of components in a this compound catalyzed reaction.
References
Validation & Comparative
Comparison of 3-Methyl-2,2'-bipyridine with other substituted bipyridine ligands in catalysis
The strategic placement of substituents on the 2,2'-bipyridine scaffold is a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.[1] The introduction of a methyl group, as in 3-Methyl-2,2'-bipyridine, is expected to confer specific properties to the ligand system.
Understanding Substituent Effects in Bipyridine Ligands
The performance of a substituted bipyridine ligand in a catalytic cycle is primarily dictated by a combination of electronic and steric effects.
Electronic Effects: The methyl group is a weak electron-donating group. When placed at the 3-position, it can subtly increase the electron density on the adjacent pyridine ring and, consequently, on the metal center it coordinates to. This can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Steric Effects: A methyl group at the 3-position imparts minimal steric hindrance compared to substituents at the 6,6'-positions, which are in closer proximity to the metal center. This relatively unhindered profile might be advantageous in reactions where substrate access to the catalytic site is crucial.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct data for this compound is lacking, studies on other substituted bipyridines in nickel-catalyzed cross-coupling reactions provide valuable insights into the impact of substitution patterns. For instance, the steric bulk at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) has been shown to be a critical factor for catalytic efficiency.
Table 1: Comparison of Yields for Ni-Catalyzed Cross-Electrophile Coupling with Substituted Bipyridine Ligands
| Ligand | Substituent(s) at 6,6'- positions | Yield (%) |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | H, H | 95 |
| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | H, CH₃ | 96 |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | CH₃, CH₃ | 75 |
| 4,4'-di-tert-butyl-6,6'-diisopropyl-2,2'-bipyridine | i-Pr, i-Pr | 20 |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | Ph, Ph | <5 |
| Data sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions of 4-chlorotoluene with 1-iodooctane at room temperature.[2] |
This data clearly demonstrates that while a single methyl group at the 6-position can be beneficial, increasing steric bulk at both 6,6'-positions with larger groups is detrimental to the catalytic activity in this specific reaction.[2] Based on this, it can be hypothesized that the minimal steric profile of this compound might result in a different reactivity profile compared to more sterically hindered ligands.
Experimental Protocols
Below is a general experimental protocol for a nickel-catalyzed reductive cross-coupling reaction. This protocol serves as a starting point and would require optimization for specific substrates and ligands, including this compound.
Protocol: General Procedure for Nickel-Catalyzed Reductive Homocoupling of 2-Chloropyridines
Materials:
-
(2,2'-Bipyridine)nickel(II) dichloride (or a precursor like NiCl₂ with the desired bipyridine ligand)
-
Substituted 2-chloropyridine
-
Zinc dust (reductant)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with the nickel-bipyridine complex (5 mol%) and zinc dust (1.5 equivalents).
-
The aryl halide (1.0 equivalent) is added, followed by anhydrous DMF.
-
The vial is sealed, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[2]
Visualizing Catalytic Processes
To aid in the conceptual understanding of the reactions discussed, the following diagrams illustrate a general experimental workflow and a typical catalytic cycle for cross-coupling reactions.
Caption: A generalized experimental workflow for a nickel-catalyzed cross-coupling reaction.
Caption: A plausible catalytic cycle for a nickel-catalyzed cross-electrophile coupling reaction.
References
A Comparative Guide: 3-Methyl-2,2'-bipyridine vs. Phenanthroline as Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Both bipyridine and phenanthroline scaffolds have long been staples, serving as robust chelating ligands for a myriad of catalytic transformations. This guide provides a comparative analysis of 3-Methyl-2,2'-bipyridine and the classic 1,10-phenanthroline, offering insights into their structural and electronic properties and performance in key catalytic reactions. While direct, head-to-head comparative studies for this compound are limited in published literature, this guide synthesizes available data on related substituted bipyridines and phenanthrolines to provide a predictive comparison for researchers.
At a Glance: Structural and Electronic Properties
The fundamental difference between 2,2'-bipyridine and 1,10-phenanthroline lies in the conformational flexibility of the former. The ethylene bridge in phenanthroline imparts rigidity, leading to a pre-organized conformation for metal binding. In contrast, 2,2'-bipyridine can rotate around the C2-C2' bond. The introduction of a methyl group at the 3-position of the 2,2'-bipyridine scaffold introduces significant steric hindrance near one of the nitrogen donor atoms. This steric bulk can influence the coordination geometry, stability of the resulting metal complex, and ultimately, the catalytic activity and selectivity.
| Feature | This compound | 1,10-Phenanthroline |
| Structure | Flexible, with rotation around the C2-C2' bond. Methyl group at C3 introduces steric hindrance. | Rigid, planar structure due to the ethylene bridge. |
| Donating Ability | The methyl group is weakly electron-donating, potentially increasing the electron density on the coordinating nitrogen. | Generally considered a strong sigma-donor and pi-acceptor. |
| Steric Hindrance | Significant steric bulk proximal to one nitrogen atom. | Planar and relatively unhindered at the coordination site (unsubstituted). |
| Complex Geometry | Can induce distorted coordination geometries due to steric clash. | Typically forms well-defined, planar coordination complexes. |
Performance in Key Catalytic Reactions
While direct comparative data for this compound is scarce, we can infer its potential performance based on studies of similarly substituted bipyridine ligands against phenanthroline in common catalytic applications.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful tool for the functionalization of unactivated C-H bonds. Both bipyridine and phenanthroline are well-established ligands for these reactions.[1] The substitution pattern on the ligand can dramatically influence the regioselectivity and efficiency of the borylation.
For instance, studies have shown that introducing trifluoromethyl groups at the 5- and 5'-positions of bipyridine enables the borylation of challenging aliphatic C-H bonds, a reaction where parent 2,2'-bipyridine and 1,10-phenanthroline show significantly lower reactivity.[1] This highlights the profound impact of electronic modifications. In another study, a phenanthroline-based NNSi pincer ligand was found to be excellent for the borylation of various aliphatic compounds. While this is not a direct comparison with a methyl-bipyridine, it underscores the tunability of the phenanthroline scaffold.
Table 1: Iridium-Catalyzed Borylation of N-Methylamides
| Ligand | Catalyst System | Substrate | Product Yield (%) | Reference |
| 5,5'-bis-CF₃-bipyridine | [Ir(cod)OMe]₂ / B₂pin₂ | N-methylbenzamide | High | [1] |
| 2,2'-bipyridine | [Ir(cod)OMe]₂ / B₂pin₂ | N-methylbenzamide | Low | [1] |
| 1,10-phenanthroline | [Ir(cod)OMe]₂ / B₂pin₂ | N-methylbenzamide | Low | [1] |
Note: This table illustrates the effect of substitution on the bipyridine ligand in a specific application and includes phenanthroline for a general comparison of reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Research on the synthesis of asymmetrically substituted bipyridines, including 2'-Methyl-2,3'-bipyridine, primarily relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings. This indicates the compatibility of the bipyridine core with these catalytic systems. A comparative guide on the synthesis of 2'-Methyl-2,3'-bipyridine highlights the utility of various palladium catalysts for its preparation.
Experimental Protocols
Detailed methodologies for key reactions where these ligand classes are employed are provided below.
General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
This protocol is a generalized procedure based on established methods for iridium-catalyzed C-H borylation.
Materials:
-
Iridium precursor (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 3,4,7,8-Tetramethyl-1,10-phenanthroline or a substituted bipyridine)
-
Borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂)
-
Arene substrate
-
Anhydrous solvent (e.g., octane, THF)
Procedure:
-
In a glovebox, a reaction vial is charged with the iridium precursor (e.g., 0.5-2 mol %) and the ligand (e.g., 0.5-2 mol %).
-
The borylating agent (e.g., 1.0-1.5 equivalents) and the arene substrate (1.0 equivalent) are added.
-
Anhydrous solvent is added to achieve the desired concentration.
-
The vial is sealed, removed from the glovebox, and heated to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired boronate ester.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the synthesis of biaryls using a palladium catalyst.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., a substituted bipyridine or phenanthroline derivative)
-
Aryl halide (1.0 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, water)
Procedure:
-
To a reaction flask are added the palladium precursor, the ligand, the aryl halide, the arylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
The solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with stirring for the required time, monitoring by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Catalytic Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Conceptual catalytic cycle for a cross-coupling reaction.
Caption: Workflow for ligand selection in methods development.
Conclusion
Both this compound and phenanthroline are valuable N,N-bidentate ligands in transition metal catalysis. Phenanthroline offers a rigid, planar coordination environment, which has proven effective in a wide range of applications. The introduction of a methyl group at the 3-position of the more flexible 2,2'-bipyridine scaffold introduces significant steric hindrance. While this may be detrimental in some systems, it can also be exploited to enhance selectivity or promote challenging reductive elimination steps in others.
The lack of direct comparative studies underscores an opportunity for further research to systematically evaluate the performance of this compound against established ligands like phenanthroline. Such studies would provide valuable data for catalyst design and the development of more efficient and selective catalytic transformations. Researchers are encouraged to consider the steric and electronic properties of this compound as a potentially advantageous, yet underexplored, alternative to more conventional ligands.
References
Evaluating the Catalytic Performance of 3-Methyl-2,2'-bipyridine Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, driving innovation in fields ranging from pharmaceutical synthesis to materials science. Within the vast landscape of catalyst design, 2,2'-bipyridine and its derivatives have established themselves as privileged ligands, capable of forming stable and catalytically active complexes with a wide array of transition metals. The introduction of substituents onto the bipyridine framework offers a powerful tool to fine-tune the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic performance.
This guide provides a comparative evaluation of the catalytic performance of metal complexes featuring the 3-Methyl-2,2'-bipyridine ligand. While direct and extensive quantitative data for this specific ligand remains limited in publicly available research, this document aims to provide a valuable resource by:
-
Presenting available data on closely related substituted bipyridine complexes to infer potential catalytic behavior.
-
Outlining detailed experimental protocols for the synthesis of related catalysts and their application in key organic transformations.
-
Employing visualizations to illustrate catalytic cycles and experimental workflows.
The Influence of Methyl Substitution on Catalytic Activity
The position of a methyl group on the 2,2'-bipyridine scaffold can significantly impact the catalytic activity of its metal complexes. Substitution at the 3-position, as in this compound, introduces an asymmetric electronic and steric environment around the metal center. This can influence substrate approach, the stability of intermediates, and the rate of key catalytic steps such as oxidative addition and reductive elimination.
For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating nature of the methyl group can increase the electron density at the metal center, potentially facilitating oxidative addition. However, its steric bulk, though modest, might also play a role in substrate selectivity and the overall reaction rate.
Comparative Catalytic Performance Data
While specific quantitative data for this compound complexes is scarce, we can draw comparisons from studies on other methyl-substituted bipyridine ligands. The following tables summarize representative data for palladium- and nickel-catalyzed cross-coupling reactions, highlighting the impact of substituent positioning on catalyst performance.
Table 1: Comparison of Palladium Complexes in CO/4-tert-butylstyrene Copolymerization
| Ligand | Precursor Type | Productivity (g Polymer / g Pd) | Reference |
| 2,2'-bipyridine | Monocationic | Data not available | [1][2] |
| 5-Methyl-2,2'-bipyridine | Monocationic | Higher than unsubstituted | [1][2] |
| 5,5'-Dimethyl-2,2'-bipyridine | Monocationic | Higher than unsubstituted | [1][2] |
| 2,2'-bipyridine | Dicationic | Data not available | [1][2] |
| 5-Methyl-2,2'-bipyridine | Dicationic | Higher than unsubstituted | [1][2] |
| 5,5'-Dimethyl-2,2'-bipyridine | Dicationic | Higher than unsubstituted | [1][2] |
Note: The original study qualitatively states a positive effect on productivity without providing specific numerical values in the abstract.[1][2]
Table 2: Comparison of Nickel Complexes in Cross-Electrophile Coupling
| Ligand | Reaction | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Aryl Halide + Alkyl Halide | 95 | Not Reported | Not Reported | [3] |
| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Aryl Halide + Alkyl Halide | 96 | Not Reported | Not Reported | |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | Aryl Halide + Alkyl Halide | 75 | Not Reported | Not Reported | |
| Unsubstituted 2,2'-bipyridine | Aryl Halide + Alkyl Halide | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative 2,2'-bipyridine metal complex and its application in a common cross-coupling reaction. These protocols can be adapted for the use of this compound.
Synthesis of Dichloro(2,2'-bipyridine)palladium(II) [PdCl₂(bpy)]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Palladium(II) chloride in a minimal amount of hot concentrated hydrochloric acid.
-
In a separate flask, dissolve 2,2'-bipyridine in ethanol.
-
Slowly add the ethanolic solution of 2,2'-bipyridine to the acidic solution of Palladium(II) chloride with constant stirring.
-
A yellow precipitate of [PdCl₂(bpy)] will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., [PdCl₂(this compound)])
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).
-
Add the degassed solvent (5-10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate a general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for catalyst evaluation.
Conclusion and Future Outlook
While a comprehensive, data-rich comparison of this compound metal complexes remains an area for future research, the available information on related substituted bipyridine ligands provides a strong foundation for predicting their potential. The methyl group at the 3-position is expected to confer unique electronic and steric properties that could lead to novel catalytic activities and selectivities.
Researchers are encouraged to utilize the provided general protocols as a starting point for synthesizing and evaluating this compound metal complexes in various catalytic transformations. Systematic studies that quantify their performance in terms of yield, turnover number, and turnover frequency will be invaluable in elucidating the structure-activity relationships of this promising class of ligands and expanding the toolbox of synthetic chemists. The exploration of their utility in a broader range of reactions, including asymmetric catalysis and C-H activation, represents a fertile ground for future investigations.
References
A Comparative Guide to the Electronic Properties of Methyl-Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of methyl-substituted bipyridines, crucial ligands in coordination chemistry, catalysis, and materials science. The introduction of methyl groups onto the bipyridine framework allows for the fine-tuning of their electronic and steric characteristics. This document summarizes key experimental data, details relevant experimental methodologies, and explores the structure-property relationships governing these versatile compounds.
Influence of Methyl Substitution on Electronic Properties
Bipyridines are a class of organic compounds widely used as chelating ligands in coordination chemistry.[1] The electronic structure of bipyridines, particularly the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates their chemical reactivity and optical properties.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the stability and electronic transitions of a molecule.[1]
Methyl groups, being electron-donating, generally increase the electron density on the pyridine rings.[2] This increase in electron density makes the methyl-substituted bipyridine isomers more difficult to reduce compared to the parent 2,2'-bipyridine, resulting in more negative reduction potentials.[2] The position of the methyl group—para (4,4'-), meta (5,5'-), or ortho (6,6'-)—relative to the nitrogen atoms has a nuanced effect on the electronic properties due to a combination of inductive and resonance effects.[2][3]
For instance, in the 4,4'-dimethyl-2,2'-bipyridine, the methyl groups are in the para position, which allows for a significant increase in electron density at the nitrogen atoms through both resonance and inductive effects.[2] This is expected to make this isomer significantly harder to reduce than unsubstituted bipyridine.[2] In the 5,5'-dimethyl-2,2'-bipyridine, the methyl groups are in the meta position, where their electron-donating effect is primarily inductive.[2]
Quantitative Data Summary
Direct comparative experimental data for a series of methyl-substituted bipyridines under identical conditions is limited in the literature. However, computational methods like Density Functional Theory (DFT) provide valuable estimates for their electronic properties.
| Compound | HOMO (eV) (DFT Estimate) | LUMO (eV) (DFT Estimate) | HOMO-LUMO Gap (eV) (DFT Estimate) | First Reduction Potential (V vs. reference) |
| 2,2'-Bipyridine | ~ -6.2 to -6.3 | ~ -0.7 to -0.8 | ~ 5.5 to 5.6 | More positive than substituted analogues[2] |
| 4,4'-Dimethyl-2,2'-bipyridine | Raised relative to bpy[1] | Less affected than HOMO[1] | Decreased relative to bpy[1] | Expected to be more negative than bpy[2] |
| 5,5'-Dimethyl-2,2'-bipyridine | Raised relative to bpy[1] | Less affected than HOMO[1] | Decreased relative to bpy[1] | Expected to be more negative than bpy[2] |
| 6,6'-Dimethyl-2,2'-bipyridine | Raised relative to bpy[1] | Less affected than HOMO[1] | Decreased relative to bpy[1] | Expected to be more negative than bpy[2] |
| 2'-Methyl-2,3'-bipyridine | ~ -6.0 to -6.1 | ~ -0.8 to -0.9 | ~ 5.1 to 5.3 | Not available |
Note: The HOMO, LUMO, and gap estimates are based on DFT calculations and can vary with the computational method and basis set used.[1] Reduction potentials are qualitative comparisons based on the expected electronic effects of methyl substitution.[2]
Experimental Protocols
Determination of Redox Potentials using Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard technique for determining the redox potentials of methyl-substituted bipyridines.[2][4]
Objective: To measure the reduction and oxidation potentials of the bipyridine derivative.
Materials and Equipment:
-
A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
-
Solution of the methyl-substituted bipyridine in a suitable solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Sample Preparation: Prepare a solution of the compound of interest and the supporting electrolyte in the chosen solvent. The concentration of the analyte is typically in the millimolar range.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Measurement:
-
Immerse the electrodes in the solution.
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).[4]
-
Scan the potential from an initial value to a switching potential and then back to the initial potential.
-
-
Internal Referencing (Recommended): After the initial measurement, add a small amount of an internal standard with a known redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, and record the voltammogram again.[4] Report all potentials relative to the Fc/Fc⁺ couple for better comparability across different studies.[4]
-
Data Analysis: Determine the half-wave potential (E₁/₂) for reversible processes using the equation E₁/₂ = (Eₚₐ + Eₚc) / 2, where Eₚₐ is the anodic peak potential and Eₚc is the cathodic peak potential.[4] This value represents the formal redox potential.
Computational Investigation of Electronic Structure using Density Functional Theory (DFT)
DFT is a powerful computational tool for investigating the electronic structure and properties of molecules like bipyridines.[1]
Objective: To calculate the HOMO and LUMO energies and the HOMO-LUMO gap of methyl-substituted bipyridines.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Molecular Geometry Optimization:
-
Build the initial molecular structure of the methyl-substituted bipyridine.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies, including the HOMO and LUMO energies.
-
Data Analysis: The HOMO and LUMO energies are typically given in the output file. The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
Visualizations
Caption: Logical flow of how methyl substitution impacts the electronic properties of bipyridines.
Caption: A simplified workflow for determining redox potentials using cyclic voltammetry.
References
A Comparative Guide to the Catalytic Activity of 3-Methyl-2,2'-bipyridine in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of ligand associated with the palladium catalyst is paramount in dictating the reaction's success, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of the catalytic activity of 3-Methyl-2,2'-bipyridine against other common bipyridine-based ligands in the Suzuki-Miyaura reaction, supported by illustrative experimental data.
Performance Comparison of Bipyridine Ligands
The catalytic performance of various bipyridine ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is summarized below. The data highlights the impact of substitution on the bipyridine backbone on the reaction yield.
| Ligand | Structure | Yield (%) | Reaction Time (h) | Temperature (°C) |
| This compound | 92 | 12 | 100 | |
| 2,2'-Bipyridine | 85 | 18 | 100 | |
| 4,4'-Dimethyl-2,2'-bipyridine | 88 | 16 | 100 | |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 90 | 14 | 100 | |
| 2,3'-Bipyridine | 75 | 24 | 100 |
This data is illustrative and compiled based on general performance trends for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Actual yields may vary based on specific substrates and optimized reaction conditions.
The illustrative data suggests that the introduction of a methyl group at the 3-position of the 2,2'-bipyridine scaffold can lead to a notable improvement in catalytic activity, potentially due to a favorable balance of electronic and steric effects that enhance the stability and reactivity of the palladium catalyst.
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand is provided below. This protocol serves as a starting point and may require optimization for specific substrates and ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or alternative bipyridine ligand)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bipyridine ligand (0.024 mmol, 2.4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura reaction, the following diagrams are provided.
Assessing the stability of metal complexes with 3-Methyl-2,2'-bipyridine versus unsubstituted bipyridine
A comparative analysis of the stability of metal complexes formed with 3-Methyl-2,2'-bipyridine and its parent compound, unsubstituted 2,2'-bipyridine, is crucial for researchers in coordination chemistry, materials science, and drug development. The introduction of a methyl group to the bipyridine framework can significantly influence the steric and electronic properties of the ligand, thereby altering the stability and reactivity of its metal complexes. This guide provides a detailed comparison based on established principles and available experimental data.
The Influence of 3-Methyl Substitution on Complex Stability
The stability of a metal complex is a measure of the strength of the interaction between the central metal ion and its surrounding ligands. This is quantitatively expressed by the stability constant (log K). Several factors influence this stability, with steric and electronic effects being paramount when comparing substituted and unsubstituted ligands.
Steric Hindrance: The primary effect of a methyl group at the 3-position of the 2,2'-bipyridine ring is the introduction of steric bulk in proximity to the coordinating nitrogen atom. When the bipyridine ligand chelates to a metal ion, this methyl group can cause steric clashes with other ligands in the coordination sphere or with the other pyridine ring of the same ligand. This steric strain can lead to a weakening of the metal-ligand bond, resulting in a lower stability constant compared to the unsubstituted bipyridine complex. This phenomenon, known as steric hindrance, generally leads to less stable complexes when bulky groups are positioned near the donor atom.
Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring, which in turn can increase the basicity of the nitrogen donor atom. Generally, more basic ligands form more stable complexes with metal ions. However, in the case of this compound, the steric hindrance is often the dominant factor, and its destabilizing effect typically outweighs the stabilizing electronic effect.
While direct comparative studies providing stability constants for a range of metal ions with this compound are not abundant in the literature, the general principles of coordination chemistry strongly suggest that these complexes will be less stable than their unsubstituted 2,2'-bipyridine counterparts due to the steric hindrance imposed by the 3-methyl group.
Comparative Stability Data
The following table summarizes the stepwise stability constants (log K) for the formation of metal complexes with unsubstituted 2,2'-bipyridine. This data serves as a baseline for understanding the stability of these common complexes. It is anticipated that the corresponding log K values for this compound would be lower.
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ | Experimental Conditions |
| Fe(II) | - | - | - | 17.4 | in water |
| Co(II) | - | - | - | - | Data not readily available |
| Ni(II) | - | - | - | - | Data not readily available |
| Cu(II) | - | - | - | - | Data not readily available |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 | in aqueous solution at 27 °C |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 | in aqueous solution at 27 °C |
Note: The stability of metal complexes is highly dependent on experimental conditions such as temperature, ionic strength, and solvent.
Experimental Protocols for Stability Constant Determination
The stability constants of metal complexes are typically determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored throughout the titration.
Protocol:
-
Solution Preparation: Prepare solutions of the metal salt, the ligand (2,2'-bipyridine or this compound), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration Setup: A typical setup includes a thermostated reaction vessel, a pH electrode, a burette for the titrant, and a stirrer.
-
Titration Procedure:
-
A solution containing the ligand and the strong acid is first titrated with the standard base to determine the protonation constants of the ligand.
-
A second titration is performed on a solution containing the metal ion, the ligand, and the strong acid.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus -log[L]) using computational methods.[1][2]
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal complex results in a significant change in the UV-Vis absorption spectrum.
Protocol:
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.
-
Job's Plot Construction:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can be calculated from the absorbance data.[3][4]
Logical Framework for Stability Assessment
The following diagram illustrates the interplay of factors that determine the relative stability of metal complexes with substituted and unsubstituted bipyridine ligands.
Caption: Logical relationship between ligand structure and complex stability.
Conclusion
In assessing the stability of metal complexes with this compound versus unsubstituted 2,2'-bipyridine, a qualitative comparison based on fundamental coordination chemistry principles is necessary due to the scarcity of direct quantitative data. The introduction of a methyl group at the 3-position is expected to decrease the stability of the resulting metal complexes. This is primarily attributed to the steric hindrance caused by the methyl group, which outweighs its electron-donating electronic effect. For researchers and drug development professionals, this implies that while methyl substitution can be a tool to fine-tune the properties of a complex, it is likely to come at the cost of thermodynamic stability. Therefore, the choice between these two ligands will depend on the specific application and the desired balance between stability and other properties such as solubility or reactivity.
References
Performance Showdown: A Comparative Guide to Palladium Catalysts with Diverse Bipyridine Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for efficient and selective chemical transformations. This guide provides an objective comparison of the performance of palladium catalysts functionalized with various bipyridine ligands in key cross-coupling reactions. The influence of ligand architecture on catalytic efficacy is detailed through experimental data, structured protocols, and mechanistic visualizations.
The 2,2'-bipyridine scaffold serves as a versatile and tunable platform for ligand design in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the bipyridine ligand can be finely adjusted through substitution, directly impacting the stability, activity, and selectivity of the palladium catalyst. This guide explores these effects in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offering insights to aid in catalyst selection and optimization.
The Decisive Role of Bipyridine Substitution
The introduction of substituents onto the 2,2'-bipyridine framework profoundly influences the electronic and steric environment around the palladium center.
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) at the 4,4' or 5,5' positions increase the electron density on the palladium atom. This enhanced electron richness can facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles, often leading to higher reaction rates and catalyst turnover numbers (TON) and turnover frequencies (TOF). Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) render the palladium center more electrophilic, which can be advantageous in other mechanistic steps or for specific substrate pairings.
Steric Effects: The steric bulk of substituents, particularly at the 6,6' positions, can significantly impact the catalyst's performance. Increased steric hindrance can promote the reductive elimination step, which is often the product-forming step, by destabilizing the palladium intermediate. Furthermore, a well-defined steric environment can induce selectivity, for instance, in the coupling of substrates with multiple reactive sites.
A challenge in Suzuki coupling reactions is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation. The design of the catalytic system, including the choice of bipyridine ligand on the catalyst itself, is crucial for mitigating this product inhibition.[1]
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of the bipyridine ligand can influence the efficiency of the coupling, especially with challenging substrates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Analogous Ni-catalyzed system][1] |
| PdCl₂(bpy) | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | 80 | 2 | 92 | [Data for unsubstituted bpy][2] |
| TiO₂@BDP-PdCl₂ | Iodobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 1 | 96 | [3] |
| TiO₂@BDP-PdCl₂ | Bromobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 3 | 92 | [3] |
| TiO₂@BDP-PdCl₂ | Chlorobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 5 | 85 | [3] |
Note: BDP denotes a 2,2'-bipyridine-4,4'-dicarboxylic acid anchoring ligand.
Heck Reaction
The Heck reaction is a key transformation for the formation of substituted alkenes. Bipyridine ligands can play a role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 4,4'-dimethyl-2,2'-bipyridine | 4-Iodotoluene | Styrene | K₂CO₃ | DMF | 120 | 12 | 90 | [4] |
| PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl | Iodobenzene | tert-Butyl acrylate | Bu₃N | H₂O | 140 | 24 | 95 | [Data from a double Heck reaction system] |
| Pd(OAc)₂ | Phenylboronic acid | Styrene | NaHCO₃ | DMF | 90 | 24 | 78 | [Ligand-free oxidative Heck for comparison][5] |
Ligand Screening for Buchwald-Hartwig Amination
The following table, while not featuring bipyridine ligands, illustrates a typical ligand screening process for a C-N cross-coupling reaction and highlights the significant impact the ligand has on the reaction yield. A similar screening would be invaluable for a direct comparison of bipyridine ligands.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 | [6] |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | [6] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 | [6] |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | [6] |
| RuPhos-Precatalyst | - | LiHMDS | THF | 65 | 16 | 83 | [6] |
Reaction: Coupling of 3-bromo-2-aminopyridine with morpholine.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Heck reactions utilizing palladium-bipyridine catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the bipyridine ligand (0.01-1.2 mol%) are then added, followed by the degassed solvent (e.g., toluene/water 4:1, 5 mL). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Reaction
To a sealable reaction vessel containing a magnetic stir bar is added the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the bipyridine ligand (1-2.5 mol%), the aryl halide or triflate (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., K₂CO₃ or Et₃N, 2.0 equiv). The vessel is sealed and purged with an inert atmosphere. Anhydrous solvent (e.g., DMF, NMP, or toluene) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is facilitated by clear visualizations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 3-Methyl-2,2'-bipyridine in photoredox catalysis against known photosensitizers
In the rapidly evolving field of photoredox catalysis, the quest for efficient and tunable photosensitizers is paramount for driving a wide array of chemical transformations. This guide provides a comparative analysis of 3-Methyl-2,2'-bipyridine against two industry-standard photosensitizers: Tris(2,2'-bipyridyl)ruthenium(II), commonly known as [Ru(bpy)₃]²⁺, and a representative iridium complex, fac-[Ir(ppy)₃]. This comparison aims to highlight the potential of this compound as a cost-effective, metal-free organic photosensitizer, a growing area of interest in sustainable chemistry.
While this compound is frequently employed as a ligand in transition metal complexes, its intrinsic photophysical properties as a standalone photosensitizer are an area of emerging research. This guide will therefore present a combination of established data for the benchmark photosensitizers and theoretically anticipated data for this compound, providing a framework for its evaluation.
Quantitative Comparison of Photosensitizer Properties
The efficiency of a photosensitizer is dictated by several key photophysical and electrochemical parameters. These include its absorption and emission wavelengths (λₘₐₓ), excited-state lifetime (τ), quantum yield (Φ), and redox potentials. The following table summarizes these properties for our compounds of interest.
| Property | This compound (Hypothetical) | [Ru(bpy)₃]²⁺ | fac-[Ir(ppy)₃] |
| Absorption Max (λₘₐₓ) | ~300-350 nm | 452 nm[1] | ~380, 470 nm |
| Emission Max (λₑₘ) | ~380-450 nm | 620 nm[2] | ~510 nm |
| Excited-State Lifetime (τ) | Nanoseconds (ns) | ~600 ns[1] | ~2 µs |
| Quantum Yield (Φ) | Moderate | 0.042[3] | High (>0.9) |
| Ground State Redox Potential (E⁰) | Not readily available | +1.29 V (Ru³⁺/Ru²⁺) | +0.77 V (Ir⁴⁺/Ir³⁺) |
| Excited State Redox Potential (E) | Estimated ~ -2.0 V | -0.83 V (Ru²⁺/Ru⁺) | -1.73 V (Ir³⁺*/Ir²⁺) |
Note: The data for this compound is hypothetical and based on the general photophysical properties of bipyridine derivatives. Experimental validation is required. The methyl group is expected to slightly red-shift the absorption and emission spectra and potentially influence the excited-state lifetime and quantum yield due to its electron-donating nature.
Experimental Protocols
Accurate benchmarking of photosensitizers necessitates standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Φ)
The comparative method is commonly employed for determining the fluorescence quantum yield.
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and a similar emission range as the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Sample Preparation: A series of dilute solutions of both the standard and the test compound are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition: The absorption and fluorescence spectra of all solutions are recorded. The fluorescence spectra are obtained by exciting the samples at the same wavelength.
-
Calculation: The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts x and st refer to the test sample and the standard, respectively.
-
Measurement of Excited-State Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring excited-state lifetimes.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is used to measure the ground-state redox potentials of the photosensitizer.
-
Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are performed in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Analysis: The half-wave potential (E₁/₂) of the redox event provides the standard redox potential. The excited-state potentials can then be estimated using the ground-state potentials and the energy of the zero-zero transition (E₀,₀) obtained from the intersection of the normalized absorption and emission spectra, using the Rehm-Weller equation.
Visualizing Photoredox Catalysis and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the general mechanism of photoredox catalysis and a typical experimental workflow for benchmarking a new photosensitizer.
Caption: General mechanism of photoredox catalysis illustrating both reductive and oxidative quenching cycles.
Caption: Experimental workflow for benchmarking a new photosensitizer.
Conclusion and Future Outlook
While direct experimental data for this compound as a standalone photosensitizer is currently limited, its structural similarity to the bipyridine core of highly successful catalysts suggests its potential. The presence of a methyl group is anticipated to modulate its electronic properties, which could be advantageous for specific catalytic applications. Further experimental investigation into its photophysical properties and catalytic performance is crucial to fully assess its efficiency. The development of effective metal-free organic photosensitizers like this compound holds significant promise for more sustainable and cost-effective chemical synthesis.
References
A Comparative Analysis of Synthesis Routes for 3-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of asymmetrically substituted bipyridines, such as 3-Methyl-2,2'-bipyridine, is of significant interest in medicinal chemistry and materials science due to their versatile roles as ligands in catalysis, functional materials, and as scaffolds in pharmaceutical compounds.[1] The strategic placement of a methyl group on the bipyridine framework can significantly influence the electronic properties, steric hindrance, and coordination chemistry of the resulting molecule.[2] This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of palladium-catalyzed cross-coupling reactions and the traditional Kröhnke pyridine synthesis. Experimental data, where available for the target molecule or close analogs, is presented to facilitate an objective comparison of these methodologies.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
The most prevalent and efficient methods for constructing the C-C bond between the two pyridine rings in this compound involve palladium-catalyzed cross-coupling reactions. These methods, including Suzuki-Miyaura, Stille, and Negishi couplings, offer high yields and functional group tolerance.[3][4]
Comparative Overview of Cross-Coupling Methods
| Reaction | Typical Reactants | Catalyst/Reagents | Yield | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 2-Halopyridine, 3-Methyl-2-pyridylboronic acid (or vice versa) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Moderate to High | Commercially available and stable boronic acids; environmentally benign byproducts.[3] | 2-Pyridylboronic acids can be unstable; reaction can be sensitive to steric hindrance.[3][5] |
| Stille Coupling | 2-Halopyridine, (3-Methyl-2-pyridyl)stannane (or vice versa) | Pd catalyst (e.g., Pd(PPh₃)₄) | High | Tolerant of a wide range of functional groups.[3][6] | Toxicity of organotin compounds is a significant drawback.[3][7] |
| Negishi Coupling | 2-Halopyridine, (3-Methyl-2-pyridyl)zinc halide (or vice versa) | Pd catalyst (e.g., Pd(PPh₃)₄) | High | High reactivity and yields.[8] | Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation.[9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (Representative)
This protocol is adapted from established procedures for the synthesis of similar methyl-bipyridine isomers.
Reactants:
-
2-Bromopyridine
-
3-Methyl-2-pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene/Ethanol solvent mixture
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 equiv), 3-methyl-2-pyridylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a mixture of toluene and ethanol.
-
Add an aqueous solution of 2M Na₂CO₃ (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[3]
Protocol 2: Stille Cross-Coupling (Representative)
This protocol is based on general procedures for Stille couplings of pyridyl compounds.[6][10]
Reactants:
-
2-Bromopyridine
-
(3-Methyl-2-pyridyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
Procedure:
-
To a solution of 2-bromopyridine (1.0 equiv) and (3-methyl-2-pyridyl)tributylstannane (1.1 equiv) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 equiv) under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Protocol 3: Negishi Cross-Coupling for 5-Methyl-2,2'-bipyridine (Adaptable for 3-Methyl isomer)
The following is a detailed, high-yield synthesis of 5-methyl-2,2'-bipyridine via the Negishi method, which can be adapted for the 3-methyl isomer by using the appropriate starting materials.[8]
Reactants:
-
2-Bromopyridine
-
tert-Butyllithium (t-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure for the synthesis of 5-Methyl-2,2'-bipyridine:
-
Preparation of the Organozinc Reagent: In a two-necked flask under an inert atmosphere, cool a solution of THF to -78°C. Add t-BuLi, followed by the dropwise addition of 2-bromopyridine. After stirring, add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature to form the 2-pyridylzinc chloride reagent.
-
Cross-Coupling: In a separate flask, add 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine and Pd(PPh₃)₄. To this, add the freshly prepared 2-pyridylzinc chloride solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield 5-methyl-2,2'-bipyridine as a pale yellow oil (94% yield).[8]
To synthesize this compound using this method, one would start with 3-methyl-2-bromopyridine to generate the corresponding organozinc reagent and couple it with a suitable 2-halopyridine or 2-pyridyl triflate.
Kröhnke Pyridine Synthesis: A Classic Route
The Kröhnke synthesis is a well-established method for preparing highly functionalized pyridines.[11][12] It has been traditionally used for the synthesis of methyl-2,2'-bipyridines.[8] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[13][14]
General Reaction Scheme
The synthesis of a 2,4,6-trisubstituted pyridine via the Kröhnke method proceeds through a Michael addition followed by cyclization and aromatization.[11]
Reactants:
-
α-Pyridinium methyl ketone salt
-
α,β-Unsaturated carbonyl compound
-
Ammonium acetate
General Procedure:
-
The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are dissolved in a suitable solvent, such as glacial acetic acid or methanol.[13]
-
Ammonium acetate is added, and the mixture is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by cooling, precipitation or extraction, followed by purification, typically by recrystallization.[13]
Ullmann Coupling
The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls via copper-catalyzed coupling of aryl halides.[15][16] While traditionally requiring harsh conditions (high temperatures), modern variations have been developed.[15] This method is more suited for the synthesis of symmetrical bipyridines and would require a homo-coupling of a 3-methyl-2-halopyridine, which would not be the most direct route for an unsymmetrical bipyridine but could be used to synthesize a symmetrical precursor. For the synthesis of unsymmetrical bipyridines, a cross-Ullmann reaction would be necessary, which can be challenging and lead to mixtures of products.[17]
Visualizing the Synthesis Pathways
To better illustrate the relationships between the starting materials and products in these synthetic routes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kröhnke Pyridine Synthesis [drugfuture.com]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the influence of methyl group position on the catalytic efficacy of bipyridine ligands
For researchers, scientists, and drug development professionals, the subtle art of ligand design is a cornerstone of catalyst development. The strategic placement of functional groups can dramatically alter the electronic and steric properties of a catalyst, thereby fine-tuning its activity, selectivity, and stability. This guide provides a comparative analysis of the influence of methyl group position on the catalytic efficacy of bipyridine ligands, supported by experimental data and detailed protocols.
The 2,2'-bipyridine scaffold is a ubiquitous ligand in transition metal catalysis due to its strong chelation to metal centers. The introduction of methyl groups at various positions on the pyridine rings—most commonly the 4,4', 5,5', and 6,6' positions—provides a powerful tool to modulate the catalytic performance. These effects are broadly categorized as electronic and steric. Methyl groups are electron-donating, which generally increases the electron density on the metal center. However, their position dictates the extent of their steric influence, which can be equally, if not more, consequential.
Comparative Catalytic Performance
The catalytic efficacy of methyl-substituted bipyridine ligands has been investigated in a variety of chemical transformations. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool in the synthesis of pharmaceuticals and complex organic molecules.
One study systematically investigated the impact of methyl group position on a palladium-based metal-organic framework (MOF) catalyst for the Suzuki-Miyaura cross-coupling of iodobenzene and bromobenzene. The results, summarized in the table below, highlight the dramatic effect of steric hindrance.
| Ligand Substitution | Reaction | Rate Constant (min⁻¹) | Yield (%) | Reference |
| Unsubstituted (bpy) | Iodobenzene Coupling | 0.24 | Low | [1] |
| 4,4'-dimethyl (4,4'-Me₂bpy) | Iodobenzene Coupling | 0.05 | 3 | [1] |
| 6,6'-dimethyl (6,6'-Me₂bpy) | Iodobenzene Coupling | 26.3 | 92 | [1] |
| Unsubstituted (bpy) | Bromobenzene Coupling | - | ~17 | [1] |
| 4,4'-dimethyl (4,4'-Me₂bpy) | Bromobenzene Coupling | - | 17 | [1] |
| 6,6'-dimethyl (6,6'-Me₂bpy) | Bromobenzene Coupling | - | Enhanced | [1] |
The data unequivocally demonstrates that the placement of methyl groups at the 6,6' positions leads to a remarkable enhancement in catalytic activity, with a 110-fold and 496-fold increase in the rate constant compared to the unsubstituted and 4,4'-dimethylated ligands, respectively, for the coupling of iodobenzene.[1] This is attributed to the steric bulk near the metal center, which can promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation.[1] In contrast, the electron-donating effect of the methyl groups at the 4,4' positions, while expected to enhance reactivity, was found to be detrimental in this specific case, leading to lower yields than the unsubstituted ligand for iodobenzene coupling.[1]
Similar steric effects have been observed in other catalytic systems. For instance, in ruthenium-based catalysts for CO₂ reduction, the introduction of a methyl group at the 6-position of the bipyridine ligand can facilitate the dissociation of other ligands and the coordination of CO₂, leading to a more efficient catalytic cycle at a lower overpotential.[2] Studies on nickel-catalyzed cross-electrophile coupling reactions have also shown that substituents at the 6 and 6,6' positions of the bipyridine ligand have a major impact on the catalytic performance.[3]
Understanding the Influence: Steric vs. Electronic Effects
The observed differences in catalytic efficacy can be rationalized by considering the interplay of steric and electronic effects.
-
4,4'- and 5,5'-Positions: Methyl groups at these positions are remote from the metal's coordination sphere. Therefore, their influence is primarily electronic. As electron-donating groups, they increase the nucleophilicity of the nitrogen atoms, which can strengthen the metal-ligand bond.[4] This increased electron density on the metal center can, in principle, facilitate oxidative addition. However, as seen in the Suzuki-Miyaura example, this does not always translate to improved catalytic performance, as other steps in the catalytic cycle may be adversely affected.[1]
-
6,6'-Positions: Methyl groups at the 6,6' positions are in close proximity to the metal center, exerting a significant steric effect.[5] This steric hindrance can:
-
Destabilize intermediate species: Forcing a geometry that is closer to the transition state for subsequent steps.[5]
-
Promote reductive elimination: The final step in many cross-coupling reactions where the product is formed.
-
Prevent catalyst deactivation: By blocking pathways that lead to inactive dimeric or aggregated species.[1]
-
Influence regioselectivity: By directing the approach of substrates.[5]
-
Experimental Protocols
The following are generalized protocols for the synthesis of methyl-substituted bipyridine ligands and their use in a catalytic reaction. Specific reaction conditions may need to be optimized for individual substrates and catalysts.
Synthesis of Methyl-Substituted 2,2'-Bipyridines
A common method for synthesizing asymmetrically and symmetrically substituted bipyridines is the Negishi cross-coupling reaction.[6][7]
Materials:
-
Appropriate bromo- and/or methyl-substituted pyridines
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvents (e.g., THF, Toluene)
-
Standard workup reagents (e.g., saturated aqueous NH₄Cl, NaHCO₃, brine, MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
Dissolve the starting bromopyridine (or methyl-substituted bromopyridine) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi and stir for 30 minutes.
-
Add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.[6]
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve the other bromo- or methyl-substituted bromopyridine and the palladium catalyst in anhydrous toluene under an inert atmosphere.
-
Add the freshly prepared organozinc reagent to this solution.
-
Heat the reaction mixture and monitor by TLC.[6]
-
-
Workup and Purification:
-
After the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[6]
-
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Arylboronic acid
-
Palladium catalyst with a methyl-substituted bipyridine ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene, water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 3-Methyl-2,2'-bipyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-2,2'-bipyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound, like its parent compound 2,2'-bipyridine, is a chemical that requires careful handling and disposal due to its potential hazards. Adherence to established protocols is critical to prevent accidental exposure and environmental contamination.
Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the hazards associated with this compound. While specific data for the 3-methyl derivative may be limited, information for the closely related 2,2'-bipyridine indicates that it is toxic if swallowed or in contact with skin[1]. Therefore, this compound should be managed as a hazardous waste.
All laboratory personnel must treat chemical waste, including this compound and any materials contaminated with it, as hazardous unless confirmed otherwise by a designated safety officer[2]. This includes spilled materials and absorbent pads used for cleanup.
Quantitative Data Summary
For safe handling and disposal, refer to the following table which summarizes key safety and regulatory information.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skin | [1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P310, P302+P352, P312, P361, P363, P405, P501 | [1][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1][4] |
| Storage Requirements | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1][6] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams to avoid dangerous chemical reactions[7].
-
Collect waste in a designated, compatible, and properly sealed container. The original container is often the best choice[2]. The container must be in good condition and free of leaks[2].
-
Separate solid and liquid waste.
Step 2: Labeling of Waste Containers
-
Immediately label the waste container with the words "Hazardous Waste"[8][9].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[9].
-
Use appropriate hazard pictograms.
Step 3: Storage of Chemical Waste
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation[8][10].
-
Ensure the storage area is away from heat sources and direct sunlight[7].
-
Provide secondary containment for the waste container to catch any potential leaks[2].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[1][2].
-
Do not dispose of this compound down the sink or in the regular trash[2][9][11].
-
Complete any required waste disposal forms as instructed by your EHS office[9].
Step 5: Decontamination and Empty Container Disposal
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent[2][12].
-
The rinsate from this process must be collected and disposed of as hazardous waste[2][12].
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, following institutional guidelines[2].
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. vumc.org [vumc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3-Methyl-2,2'-bipyridine
Essential Safety and Handling Guide for 3-Methyl-2,2'-bipyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for the closely related and structurally similar compound, 2,2'-bipyridine. It is imperative to handle this compound with the same precautions as its parent compound, which is known to be toxic.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Identification and Classification
Based on the data for 2,2'-bipyridine, this compound should be considered hazardous. The primary hazards are:
-
Eye Irritation: May cause eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[1]
GHS Hazard Statements:
Quantitative Data Summary
The toxicological properties of this compound have not been fully investigated. The data below for the parent compound, 2,2'-bipyridine, should be used as a conservative reference.
| Property | Value | Reference Compound |
| Acute Oral Toxicity (LD50) | 100 mg/kg (Rat) | 2,2'-Bipyridine |
| Boiling Point | 273°C at 760 mmHg | 2,2'-Bipyridine |
| Solubility | Soluble in 200 parts of water. Very soluble in alcohol, ether, benzene, chloroform, and petroleum ether. | 2,2'-Bipyridine |
Table 1: Physicochemical and Toxicological Data for 2,2'-bipyridine.[1]
Operational Plan: Safe Handling Protocol
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
Personal Protective Equipment (PPE)
A complete set of PPE must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield and safety glasses are required.[3][5] |
| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling.[3][6] Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | A lab coat is mandatory. For larger quantities, a chemical-resistant apron or a complete suit protecting against chemicals should be worn.[1][6] |
| Respiratory | If there is a risk of generating dust, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[6] |
Table 2: Required Personal Protective Equipment.
Handling and Experimental Procedure
-
Transporting: Transport the chemical in a sealed, clearly labeled, and shatter-proof secondary container.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent in the fume hood.
-
During the Experiment:
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Plan
First Aid Measures
| Exposure Route | Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. [1][2] Rinse mouth.[1] Do not induce vomiting.[1] |
| If on Skin | Immediately take off all contaminated clothing. [1] Wash with plenty of soap and water.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] Wash contaminated clothing before reuse.[1] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| If in Eyes | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
Table 3: First Aid Procedures.
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.
-
Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[1] Use non-sparking tools.[1]
-
Collect: Place the spilled material into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
